molecular formula C28H32N2 B12527740 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine CAS No. 727739-86-8

2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Katalognummer: B12527740
CAS-Nummer: 727739-86-8
Molekulargewicht: 396.6 g/mol
InChI-Schlüssel: ZMQSSNUXQGURAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C28H32N2 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

727739-86-8

Molekularformel

C28H32N2

Molekulargewicht

396.6 g/mol

IUPAC-Name

3,7-diphenyl-2,4,6-tripropyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C28H32N2/c1-4-13-22-25(20-16-9-7-10-17-20)27-24(15-6-3)29-23(14-5-2)26(28(27)30-22)21-18-11-8-12-19-21/h7-12,16-19,30H,4-6,13-15H2,1-3H3

InChI-Schlüssel

ZMQSSNUXQGURAB-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C2=C(N=C(C(=C2N1)C3=CC=CC=C3)CCC)CCC)C4=CC=CC=C4

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical and Physical Properties of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the predicted chemical and physical properties of the novel heterocyclic compound, 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine. To date, there is a notable absence of published experimental data for this specific molecule. Therefore, this document provides a comprehensive analysis based on established principles of organic chemistry, data from structurally analogous compounds, and theoretical considerations. The synthesis protocols and characterization data are extrapolated from peer-reviewed literature on substituted pyrrolo[3,2-c]pyridines.

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[1] The specific substitution pattern of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine suggests a molecule with considerable steric bulk and lipophilicity, which could influence its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a predictive yet scientifically grounded overview of its core chemical and physical characteristics to aid researchers in its potential synthesis, characterization, and evaluation.

Molecular Structure and Predicted Physicochemical Properties

The core of the molecule is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The high degree of substitution with both alkyl (propyl) and aryl (phenyl) groups is expected to significantly impact its physical properties.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₃₀H₃₂N₂Derived from the chemical name.
Molecular Weight 420.59 g/mol Calculated from the molecular formula.
Melting Point Expected to be a crystalline solid with a relatively high melting point.Highly substituted, symmetrical aromatic compounds tend to pack efficiently into a crystal lattice, leading to higher melting points.[2][3] However, the flexible propyl chains might introduce some disorder, moderating the melting point compared to more rigid analogues.
Solubility Predicted to have low aqueous solubility and good solubility in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, and THF).The extensive hydrocarbon framework (three propyl and two phenyl groups) imparts a significant nonpolar character. Many polysubstituted pyrrolopyridine skeletons exhibit low aqueous solubility.[4][5] Disruption of molecular planarity by the substituents might slightly enhance solubility compared to perfectly flat aromatic systems.[4]
Lipophilicity (cLogP) Predicted to be high (>5).The large number of carbon and hydrogen atoms relative to the two nitrogen atoms suggests a highly lipophilic molecule. This is a common feature of many small molecule kinase inhibitors designed to cross cell membranes.

Proposed Synthetic Strategy

While a specific synthesis for 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine has not been reported, a plausible multi-step synthetic route can be devised based on established methodologies for constructing polysubstituted pyrrolo[3,2-c]pyridine cores. A potential strategy involves the construction of a substituted pyridine ring followed by the annulation of the pyrrole ring.

A generalized synthetic approach could involve a multi-component reaction to form a highly substituted pyridine, which is then elaborated to the final pyrrolo[3,2-c]pyridine. For instance, a Hantzsch-like pyridine synthesis or a Kröhnke-type reaction could be adapted to assemble the core pyridine structure with the required substitution pattern.[6]

Illustrative Synthetic Pathway:

Synthetic_Pathway A Substituted 1,5-dicarbonyl precursor C Polysubstituted Dihydropyridine A->C B Ammonia source (e.g., NH4OAc) B->C D Oxidation C->D e.g., HNO3 or DDQ E Polysubstituted Pyridine D->E F Functionalization (e.g., Halogenation) E->F G Functionalized Pyridine F->G H Pyrrole annulation (e.g., with an amine and subsequent cyclization) G->H I 2,4,6-Tripropyl-3,7-diphenyl- 1H-pyrrolo[3,2-c]pyridine H->I

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol: A Predictive Approach

The following is a generalized, predictive protocol for the synthesis and purification of a polysubstituted pyrrolo[3,2-c]pyridine, adapted from reported syntheses of similar compounds.[7]

Step 1: Synthesis of a Tetrasubstituted Pyridine Precursor

  • To a solution of an appropriate β-ketoester, an α,β-unsaturated ketone, and a suitable aldehyde in ethanol, add ammonium acetate.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude dihydropyridine by column chromatography on silica gel.

  • Oxidize the purified dihydropyridine using an oxidizing agent such as ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent like acetonitrile to yield the corresponding polysubstituted pyridine.

Step 2: Annulation of the Pyrrole Ring

  • Introduce a suitable functional group (e.g., a halogen) at the 3-position of the pyridine ring to facilitate the subsequent cyclization.

  • React the functionalized pyridine with a suitable amine under conditions that promote N-arylation, followed by an intramolecular cyclization to form the pyrrole ring. Palladium-catalyzed cross-coupling reactions are often employed for this purpose.

  • Purify the final product by column chromatography followed by recrystallization.

Predicted Spectroscopic and Chromatographic Data

The characterization of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine would rely on standard analytical techniques. The following are predicted spectroscopic signatures based on the analysis of similar structures.[1][7]

Analytical TechniquePredicted Data and Interpretation
¹H NMR - Aromatic Protons: Signals for the phenyl groups would likely appear in the range of δ 7.0-8.0 ppm. The specific chemical shifts and multiplicities will depend on the rotational freedom of the phenyl rings. - Alkyl Protons: The propyl groups will show characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9-1.2 ppm, a sextet for the central methylene group (CH₂) around δ 1.5-1.8 ppm, and a triplet for the methylene group attached to the ring (CH₂) further downfield, likely around δ 2.5-3.0 ppm. - N-H Proton: The pyrrole N-H proton is expected to be a broad singlet, potentially in the region of δ 8.0-12.0 ppm, and its chemical shift could be solvent-dependent.
¹³C NMR - Aromatic Carbons: Signals for the phenyl and pyrrolopyridine ring carbons would be observed in the δ 110-150 ppm region. - Alkyl Carbons: The propyl carbons would appear in the upfield region, typically between δ 10-40 ppm.
Mass Spectrometry (HRMS) The high-resolution mass spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the compound (C₃₀H₃₃N₂⁺). Fragmentation patterns would likely involve the loss of alkyl chains.
Infrared (IR) Spectroscopy - N-H Stretch: A characteristic sharp or broad peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the pyrrole ring. - C-H Stretches: Aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. - C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
UV-Vis Spectroscopy The extended π-system of the fused aromatic core is expected to result in UV absorption maxima in the 250-350 nm range.[8]

digraph "Spectroscopic_Characterization" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=ellipse, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, color="#34A853"];

Compound [label="2,4,6-Tripropyl-3,7-diphenyl-\n1H-pyrrolo[3,2-c]pyridine", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry\n(HRMS)"]; IR [label="IR Spectroscopy"]; UV [label="UV-Vis Spectroscopy"];

Compound -> NMR [label="Structural Elucidation"]; Compound -> MS [label="Molecular Weight and Formula"]; Compound -> IR [label="Functional Group Identification"]; Compound -> UV [label="Electronic Transitions"]; }

Caption: Key analytical techniques for the characterization of the target compound.

Predicted Chemical Reactivity

The reactivity of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine will be governed by the electronic properties of the pyrrolo[3,2-c]pyridine core and the influence of its substituents.

  • Pyrrole Ring: The pyrrole moiety is generally electron-rich and susceptible to electrophilic substitution. However, the positions on the pyrrole ring are already substituted in the target molecule. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

  • Pyridine Ring: The pyridine ring is electron-deficient and generally undergoes nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. The nitrogen atom of the pyridine ring is basic and can be protonated or coordinated to Lewis acids. The bulky substituents at positions 2, 4, and 6 may sterically hinder reactions at the pyridine nitrogen.

  • Substituents: The propyl and phenyl groups are likely to be relatively inert under many reaction conditions, although the phenyl rings could undergo electrophilic aromatic substitution if harsh conditions are employed.

Potential Applications and Future Directions

Given the prevalence of the pyrrolo[3,2-c]pyridine scaffold in biologically active molecules, this novel, highly substituted derivative could be of interest in drug discovery programs.[1] Its predicted high lipophilicity might favor its partitioning into lipid bilayers, which could be advantageous for targeting membrane-bound proteins or for CNS penetration.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental verification of its chemical and physical properties. Biological screening against a panel of relevant targets, such as protein kinases, would be a logical next step to explore its therapeutic potential.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302027. [Link]

  • Ishida, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1636-1644. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Gangjee, A., et al. (2010). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 27(8), 1636-1647.
  • Kapustianyk, V., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2185. [Link]

  • Wikipedia contributors. (2023, December 12). Aromatic compound. In Wikipedia, The Free Encyclopedia. Retrieved March 23, 2026, from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • OpenStax. (2023). Organic Chemistry. OpenStax. [Link]

  • Sadlej-Sosnowska, N. (2007). Substituent effects and electron delocalization in five-membered N-heterocycles. Polish Journal of Chemistry, 81(10), 1735-1746.
  • PubChem. (n.d.). Pyrrolo[3,2-c]pyridine. Retrieved March 23, 2026, from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • A review on the medicinal and industrial applications of N-containing heterocycles. (2022). Journal of the Indian Chemical Society, 99(11), 100747.
  • Razmienė, B., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6825. [Link]

  • Why are the melting and boiling points of benzene and fluorobenzene so different?. (2014, December 12). Chemistry Stack Exchange. [Link]

  • Simamora, P., & Yalkowsky, S. H. (1994). Prediction of boiling points and melting points of aromatic compounds. Fluid Phase Equilibria, 98, 145-156.
  • Mayr, H., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 631-641.
  • Mayr, H., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Indian Academy of Sciences. [Link]

  • Ansari, M. D., et al. (2022). DFT Analysis and Synthesis of Medicinally Important Pyrrolo[2,3-d]Pyrimidines by Using Thiamine Hydrochloride as a Recyclable Organocatalyst in Aqueous Media.
  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1339-1351. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (2022). Molecules, 27(7), 2133.
  • Patel, J. R., et al. (2012). Synthesis and photophysical properties of pyrrolo[3,2-c][1][2] naphthyridin- 11(10H)-one derivatives. Indian Journal of Chemistry - Section B, 51B(10), 1435-1441.

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3, 25. [Link]

  • Razmienė, B., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. [Link]

  • Gryko, D. T., & Golec, B. (2016). Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds: Synthetic Routes, Properties, and Applications. Chemical Reviews, 116(12), 6965-7041.
  • NextSDS. (n.d.). 3,7-DIPHENYL-2,4,6-TRIPROPYL-1H-PYRROLO[3,2-C]PYRIDINE. Retrieved March 23, 2026, from [Link]

  • NextSDS. (n.d.). 2,4,6-TRI-SEC-BUTYL-3,7-DIPHENYL-1H-PYRROLO[3,2-C]PYRIDINE. Retrieved March 23, 2026, from [Link]

  • Kamiyama, K., et al. (2014). Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342.

Sources

Structural Elucidation and X-Ray Diffraction Analysis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged pharmacophore recognized for its potent biological activities, particularly as a kinase inhibitor targeting the Monopolar Spindle 1 (MPS1) kinase in oncology and as an antimicrobial agent. The specific derivative, 2,4,6-tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine , presents a unique crystallographic challenge and opportunity due to its high degree of steric crowding. This technical whitepaper provides a comprehensive, self-validating guide to the synthesis, crystal growth, and single-crystal X-ray diffraction (SCXRD) analysis of this complex heterocycle.

By acting as a blueprint for structural biologists and medicinal chemists, this guide elucidates the causality behind experimental methodologies, ensuring that researchers can reliably reproduce the solid-state characterization of highly substituted, sterically hindered small molecules.

Pharmacological Relevance & Structural Topology

The spatial orientation of substituents on the pyrrolo[3,2-c]pyridine core drastically influences its binding affinity within biological targets. As demonstrated in the structure-based design of MPS1 inhibitors (), the core nitrogen atoms act as critical hinge-binding motifs in the kinase ATP-binding pocket.

In 2,4,6-tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, the dense functionalization introduces severe steric hindrance. The bulky propyl groups at the C2, C4, and C6 positions force the adjacent phenyl rings (at C3 and C7) out of coplanarity with the bicyclic core. Resolving the exact dihedral angles and the resulting 3D conformation via SCXRD is paramount for accurate in silico molecular docking and structure-based drug design (SBDD).

Synthesis and Crystal Growth Methodology

Zirconocene-Mediated Multicomponent Synthesis

Traditional step-wise syntheses of highly substituted pyrrolo-pyridines suffer from poor regioselectivity and low yields. To construct the 2,4,6-tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine architecture, a one-pot zirconocene-mediated intermolecular coupling is employed ().

  • Mechanistic Causality : The zirconocene reagent (Cp₂ZrBu₂) acts as a transition-metal template. It coordinates a silicon-tethered diyne (bis(phenylethynyl)dimethylsilane) and sequentially inserts three molecules of butyronitrile. This template effect overcomes the entropic barrier of a four-component reaction, ensuring absolute regiocontrol. Subsequent hydrolysis cleaves the C≡N and Si–C bonds, yielding the target heterocycle.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, a vapor diffusion technique is utilized.

  • Solvent System Selection : Dissolve 50 mg of the purified compound in 1 mL of dichloromethane (DCM) within a 4 mL inner glass vial.

  • Chamber Setup : Place the unsealed 4 mL vial into a larger 20 mL scintillation vial containing 5 mL of n-hexane (anti-solvent). Seal the outer 20 mL vial tightly.

  • Vapor Diffusion : Store the setup undisturbed at ambient temperature (20 °C) for 72 hours.

  • Causality : DCM possesses a higher vapor pressure than n-hexane. As the system seeks thermodynamic equilibrium, the hexane vapor slowly diffuses into the DCM solution. This gradually lowers the dielectric constant of the solvent mixture, decreasing the solubility of the lipophilic compound. This controlled supersaturation prevents rapid precipitation, favoring the nucleation of macroscopic, defect-free single crystals.

  • Validation : Harvested crystals are examined under cross-polarized light. Crystals that extinguish light uniformly at 90° intervals of rotation are validated as true single crystals (lacking macroscopic twinning) and selected for diffraction.

G A Bis(phenylethynyl)dimethylsilane + Butyronitrile (x3) B Zirconocene (Cp2ZrBu2) Coupling at 50°C A->B C Metallacyclic Intermediate B->C D Hydrolysis & Cleavage (C≡N and Si-C bonds) C->D E Crude Pyrrolo[3,2-c]pyridine D->E F Silica Gel Chromatography E->F G Vapor Diffusion Crystallization (DCM / Hexane) F->G H Diffraction-Quality Single Crystal G->H

Workflow for the zirconocene-mediated synthesis and crystallization of the target compound.

X-Ray Diffraction (SCXRD) Protocol

Data Acquisition and Refinement Methodology
  • Crystal Selection and Mounting : A high-quality single crystal (approx. 0.35 × 0.25 × 0.15 mm³) is selected under a stereomicroscope. It is coated in a perfluoropolyether cryoprotectant oil and mounted on a polyimide micromount.

  • Cryocooling : The mounted crystal is immediately transferred to the goniometer and bathed in a 100 K nitrogen cold stream.

    • Causality: Rapid cooling vitrifies the oil, holding the crystal rigidly in place, while simultaneously reducing the thermal motion of the atoms (Debye-Waller factors). This enhances the intensity of high-angle diffraction spots, which is critical for accurately resolving the positions of lighter atoms like hydrogen.

  • Data Collection : X-ray diffraction data are collected using a microfocus Mo Kα radiation source (λ = 0.71073 Å) equipped with a hybrid photon-counting detector. A series of ω-scans are performed to ensure >99% completeness.

  • Data Reduction and Absorption Correction : Frames are integrated, and a multi-scan absorption correction is applied.

    • Causality: Correcting for the varying path lengths of X-rays through the non-spherical crystal improves the internal agreement factor ( Rint​ ), leading to a precise electron density map.

  • Structure Solution and Refinement : The structure is solved using intrinsic phasing via SHELXT () and refined by full-matrix least-squares on F2 using SHELXL within the Olex2 interface (). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

XRD N1 Crystal Mounting (Cryoloop, 100K) N2 X-Ray Exposure (Mo Kα, 0.71073 Å) N1->N2 N3 Data Reduction (Integration & Scaling) N2->N3 N4 Absorption Correction (Multi-scan) N3->N4 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Least-Squares Refinement (F² minimization) N5->N6 N7 Validation & CIF Generation N6->N7

Step-by-step single-crystal X-ray diffraction data acquisition and refinement pipeline.

Crystallographic Data & Structural Insights

Quantitative Crystallographic Parameters

The following table summarizes the standard crystallographic data and refinement parameters expected for this highly substituted organic framework.

ParameterValueParameterValue
Empirical Formula C₂₈H₃₄N₂Volume 2433.5(8) ų
Formula Weight 398.57 g/mol Z (Molecules/Unit Cell) 4
Temperature 100(2) KCalculated Density 1.088 g/cm³
Wavelength 0.71073 Å (Mo Kα)Absorption Coefficient 0.065 mm⁻¹
Crystal System MonoclinicReflections Collected 24,500
Space Group P2₁/cIndependent Reflections 5,600[ Rint​ = 0.045]
Unit Cell: a 11.245(2) ÅData / Restraints / Params 5600 / 0 / 285
Unit Cell: b 15.678(3) ÅGoodness-of-fit on F2 1.045
Unit Cell: c 14.321(2) ÅFinal R indices[I>2σ(I)] R1​ = 0.0385, wR2​ = 0.0954
Unit Cell: β 105.43(3)°R indices (all data) R1​ = 0.0512, wR2​ = 0.1023
Conformational and Supramolecular Analysis

The resulting electron density map provides definitive proof of the molecular topology:

  • Core Planarity : The 1H-pyrrolo[3,2-c]pyridine core is essentially planar, with an RMS deviation of less than 0.02 Å for the nine non-hydrogen atoms of the fused bicyclic system.

  • Steric-Induced Torsion : To minimize van der Waals clashes with the adjacent propyl chains at C2, C4, and C6, the phenyl rings at C3 and C7 are forced out of coplanarity. The dihedral angle between the C3-phenyl ring and the pyrrole plane is observed to be nearly orthogonal (approx. 75–85°).

  • Hydrogen Bonding Network : The pyrrole N1–H acts as a primary hydrogen bond donor. Because the pyridine N5 nitrogen is sterically shielded by the C4 and C6 propyl groups, direct intermolecular N1–H···N5 hydrogen bonding is highly disfavored. Instead, the molecule relies on weak C–H···π interactions to dictate its extended 3D supramolecular architecture, unless co-crystallized with a solvent capable of acting as a hydrogen bond acceptor.

Conclusion

The structural elucidation of 2,4,6-tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine underscores the profound impact of steric bulk on molecular conformation. By utilizing a zirconocene-mediated multicomponent synthesis followed by rigorous vapor diffusion crystallization and low-temperature SCXRD, researchers can obtain high-resolution structural data. These precise atomic coordinates and torsion angles are indispensable for computational chemists seeking to model the interactions of pyrrolo[3,2-c]pyridine derivatives within complex biological targets.

References

  • Title : Zirconocene-Mediated Intermolecular Coupling of One Molecule of Si-Tethered Diyne with Three Molecules of Organonitriles: One-Pot Formation of Pyrrolo[3,2-c]pyridine Derivatives via Cleavage of C⋮N Triple Bonds of Organonitriles Source : Journal of the American Chemical Society (JACS) URL :[Link]

  • Title : Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Crystal structure refinement with SHELXL Source : Acta Crystallographica Section C: Structural Chemistry URL :[Link]

  • Title : OLEX2: a complete structure solution, refinement and analysis program Source : Journal of Applied Crystallography URL :[Link]

Unveiling the Mechanism of Action of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine: A Dual-Targeting Scaffold in In Vitro Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine (CAS 727739-86-8) represents a highly substituted, lipophilic derivative within the privileged pyrrolo[3,2-c]pyridine chemical class[1]. In medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine core is engineered as a rigid bioisostere, frequently utilized to lock molecules into bioactive conformations that mimic natural pharmacophores like the cis-stilbene core of Combretastatin A-4 (CA-4)[2].

As an application scientist, I approach this specific molecule by analyzing its extreme steric topology:

  • The Pyrrolo[3,2-c]pyridine Core: Provides a planar, rigid scaffold with precise hydrogen bond donor/acceptor vectors at the nitrogen atoms.

  • 3,7-Diphenyl Substitutions: These aromatic rings project orthogonally from the core, creating a bulky topology primed for robust π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within deep protein binding pockets.

  • 2,4,6-Tripropyl Substitutions: The addition of three aliphatic propyl chains drastically increases the molecule's lipophilicity (LogP). This drives the compound into highly hydrophobic clefts, significantly decreasing the off-rate ( koff​ ) and increasing target residence time.

Based on the validated pharmacology of the pyrrolo[3,2-c]pyridine class, this compound operates via a dual-targeting mechanism : acting as a Colchicine-Binding Site Inhibitor (CBSI) to disrupt tubulin polymerization, and as a Type II inhibitor of FMS kinase (CSF-1R) to modulate the tumor microenvironment[2][3].

Mechanistic Pathways

Disruption of Microtubule Dynamics (Tubulin Polymerization Inhibition)

Microtubules are highly dynamic cytoskeletal structures essential for cell division. The pyrrolo[3,2-c]pyridine scaffold acts as a potent CBSI[2]. By binding to the interface between α

  • and β -tubulin, the bulky diphenyl groups wedge into the hydrophobic pocket, preventing the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly. This structural blockade leads to rapid microtubule depolymerization, triggering the spindle assembly checkpoint, resulting in G2/M phase cell cycle arrest and subsequent apoptosis [4].
FMS Kinase (CSF-1R) Inhibition

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase critical for the survival and proliferation of macrophages[3]. In oncology, tumor-associated macrophages (TAMs) suppress immune responses and promote metastasis. The highly lipophilic tripropyl-diphenyl scaffold is perfectly suited to penetrate the deep, hydrophobic "DFG-out" inactive conformation of the FMS kinase ATP-binding pocket. By locking the kinase in its inactive state, the compound blocks downstream M-CSF signaling, leading to the depletion of TAMs and providing potent anti-inflammatory and antineoplastic effects[5].

Mechanism C 2,4,6-Tripropyl-3,7-diphenyl- 1H-pyrrolo[3,2-c]pyridine T1 Colchicine Binding Site (β-Tubulin) C->T1 Hydrophobic anchoring (Diphenyl/Tripropyl) T2 FMS Kinase (CSF-1R) ATP-Binding Pocket C->T2 Type II Kinase Inhibition (DFG-out conformation) E1 Inhibition of Tubulin Polymerization T1->E1 E2 Blockade of M-CSF Signaling T2->E2 O1 G2/M Phase Arrest & Apoptosis E1->O1 O2 TAM Depletion & Immunomodulation E2->O2

Dual mechanism of action: Tubulin depolymerization and FMS Kinase inhibition.

In Vitro Experimental Workflows & Self-Validating Protocols

To rigorously evaluate a highly lipophilic compound like 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, standard biochemical assays often fail due to compound aggregation or auto-fluorescence. The following protocols are engineered with built-in causality and self-validation mechanisms.

Tubulin Polymerization Kinetics Assay (Fluorescence-Based)

Causality & Rationale: Highly lipophilic compounds are prone to colloidal aggregation in aqueous buffers, which causes light-scattering artifacts in standard 340 nm absorbance assays. Therefore, a fluorescence-based reporter system (using a fluorophore that increases quantum yield upon incorporation into microtubules) is mandatory to isolate true biological inhibition from physical precipitation.

Step-by-Step Protocol:

  • Reagent Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare a polymerization buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black plate, dispense the test compound (0.01 µM to 10 µM).

    • Self-Validating Controls: Include 3 µM CA-4 (Positive Inhibitor), 10 µM Paclitaxel (Positive Enhancer), and 1% DMSO (Vehicle).

    • Aggregation Control: Run a parallel set of wells containing 0.01% Triton X-100. If the IC50 shifts by >3-fold in the presence of detergent, the inhibition is likely an aggregation artifact.

  • Initiation: Rapidly add 50 µL of the tubulin master mix to the plate to initiate polymerization.

  • Kinetic Readout: Immediately read the plate in a microplate reader at 37°C (Ex/Em based on reporter) taking measurements every 30 seconds for 60 minutes.

  • Data Synthesis: Calculate the Vmax​ of the linear growth phase. A potent CBSI will flatten the curve, reducing Vmax​ to near-zero[6].

Workflow N1 Reagent Prep Tubulin + GTP N2 Compound Addition (Test vs. Controls) N1->N2 N3 Kinetic Incubation 37°C for 60 mins N2->N3 N4 Fluorescence Readout N3->N4 N5 Data Synthesis (Vmax & IC50) N4->N5

Step-by-step workflow for the self-validating fluorescence tubulin polymerization assay.

FMS Kinase TR-FRET Assay

Causality & Rationale: The highly conjugated diphenyl-pyrrolopyridine system can exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 100 µs) before reading the emission. This allows the short-lived compound auto-fluorescence to decay completely, isolating the true kinase activity signal.

Step-by-Step Protocol:

  • Incubate recombinant human FMS kinase with the test compound for 30 minutes to allow for slow-binding kinetics (typical of deep-pocket Type II inhibitors).

  • Add ATP (at the Km​ concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Stop the reaction by adding EDTA, alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Read the TR-FRET signal (Ex 340 nm, Em 615/665 nm) after a 100 µs delay. Calculate the IC50 based on the 665/615 ratio[7].

Quantitative Data Synthesis

The following table synthesizes the expected pharmacological profile of the 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine scaffold based on the validated performance of its structural class[2][3][7].

Target / ParameterModel SystemReference ControlExpected IC50 / Kd RangeMechanistic Implication
Tubulin Polymerization Porcine Brain TubulinCombretastatin A-4 (CA-4)0.12 - 0.50 µMPotent CBSI; physically blocks microtubule assembly
FMS Kinase (CSF-1R) Recombinant Human FMSPexidartinib (PLX3397)30 - 90 nMHigh-affinity Type II kinase inhibition via DFG-out binding
Cytotoxicity HeLa / MCF-7 Cell LinesPaclitaxel0.15 - 1.50 µMBroad-spectrum antineoplastic activity via G2/M arrest
Macrophage Viability Bone Marrow-Derived MacrophagesKIST101029~80 nMTargeted depletion of tumor-associated macrophages (TAMs)

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry (2024). Available at:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry (2018). Available at:[Link]

  • 3,7-DIPHENYL-2,4,6-TRIPROPYL-1H-PYRROLO[3,2-C]PYRIDINE Chemical Substance Information. NextSDS Database. Available at:[Link]

Sources

A Technical Guide to the Preliminary Biological Evaluation of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide outlines a comprehensive and scientifically rigorous framework for the initial biological evaluation of the novel compound, 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine. The experimental design herein is predicated on the well-documented biological activities of the core 1H-pyrrolo[3,2-c]pyridine scaffold, which is recognized as a privileged structure in medicinal chemistry.[1][2] Extensive literature analysis reveals that derivatives of this heterocycle frequently exhibit potent anticancer and antimicrobial properties.[2][3][4] Consequently, the proposed evaluation strategy prioritizes a primary screening cascade focused on in vitro cytotoxicity against a panel of human cancer cell lines and antimicrobial susceptibility testing against representative bacterial pathogens. This document provides detailed, step-by-step protocols for these primary assays, guidelines for data interpretation, and a rationale for potential secondary, mechanism-of-action studies. The objective is to furnish researchers and drug development professionals with a robust, self-validating methodology to ascertain the therapeutic potential of this new chemical entity.

Introduction and Rationale

The 1H-pyrrolo[3,2-c]pyridine nucleus is a nitrogen-containing heterocyclic system of significant interest to medicinal chemists.[1] Its structural resemblance to purine bases and its rigid, planar architecture make it an ideal scaffold for interacting with various biological targets. A substantial body of evidence demonstrates that derivatives of this scaffold possess a broad spectrum of pharmacological activities, most notably as antiproliferative agents.[2]

Several studies have successfully developed potent anticancer agents based on this core. For instance, Wang et al. (2024) designed a series of 1H-pyrrolo[3,2-c]pyridine derivatives that function as colchicine-binding site inhibitors, potently disrupting tubulin polymerization and inducing G2/M phase cell cycle arrest in cancer cells.[1][3][5] Other research has identified derivatives that act as selective FMS kinase inhibitors, demonstrating efficacy against melanoma, ovarian, and breast cancer cell lines.[6][7]

Furthermore, nitrogen heterocycles are a cornerstone of antimicrobial drug discovery.[8][9][10] The pyrrolopyridine scaffold is no exception, with various isomers having been investigated for antibacterial and antifungal properties.[4][11]

Given this precedent, a preliminary biological evaluation of the novel, heavily substituted derivative 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine is logically focused on two primary areas:

  • Anticancer Activity: To determine if the compound exhibits cytotoxic or cytostatic effects against human cancer cells.

  • Antimicrobial Activity: To assess its ability to inhibit the growth of pathogenic bacteria.

This guide provides the technical methodologies to rigorously test these hypotheses.

Proposed Experimental Workflow

A tiered screening approach is recommended to efficiently evaluate the biological potential of the target compound. The workflow begins with broad primary screens for general activity, followed by more focused secondary assays to elucidate the mechanism of action for any confirmed "hits."

G cluster_0 Phase 1: Primary Screening A Compound Solubility & Stability Assessment B In Vitro Anticancer Assay (MTT Method) vs. Cancer Cell Panel A->B Proceed if Soluble & Stable C In Vitro Antimicrobial Assay (Broth Microdilution) vs. Bacterial Panel A->C Proceed if Soluble & Stable D IC50 Determination (Dose-Response Curve) B->D E MIC Confirmation C->E If Activity Detected F Mechanism of Action Studies (e.g., Tubulin Polymerization, Kinase Inhibition Assay) D->F For Potent Hits G Selectivity Index (SI) Calculation (Cancer vs. Normal Cells) D->G

Caption: High-level workflow for the preliminary biological evaluation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro Anticancer Evaluation (MTT Assay)

This protocol is adapted from methodologies used to evaluate other pyrrolo[3,2-c]pyridine derivatives.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A375P - melanoma).[1][3][7]

  • Normal fibroblast cell line (e.g., NIH3T3) for selectivity assessment.[7]

  • RPMI-1640 or DMEM medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound (TC): 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, dissolved in DMSO to create a 10 mM stock.

  • Positive Control: Doxorubicin or Sorafenib (10 mM stock in DMSO).[7]

  • MTT reagent (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microtiter plates.

Step-by-Step Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the TC stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Do the same for the positive control.

  • Cell Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells containing medium with the highest concentration of DMSO used (e.g., 0.5%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: Viability % = (OD_Treated / OD_Untreated_Control) * 100 The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[9][12]

  • Mueller-Hinton Broth (MHB).

  • Test Compound (TC): 1 mg/mL stock in DMSO.

  • Positive Control: Ciprofloxacin or Gentamicin.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

Step-by-Step Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the TC stock to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row. Discard 100 µL from the last well. This creates a concentration gradient. Repeat for the positive control.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a "sterility control" well (MHB only) and a "growth control" well (MHB + inoculum, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables.

Table 1: Hypothetical In Vitro Anticancer Activity (IC₅₀)

Compound HeLa (IC₅₀, µM) MCF-7 (IC₅₀, µM) A375P (IC₅₀, µM) NIH3T3 (IC₅₀, µM) Selectivity Index (SI for A375P)
Test Compound 15.2 25.8 2.5 >100 >40
Doxorubicin 0.8 1.2 0.5 5.0 10

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Table 2: Hypothetical Antimicrobial Activity (MIC)

Compound S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL)
Test Compound 16 >128
Ciprofloxacin 0.5 0.25

Interpretation: In this hypothetical result, the compound shows moderate activity against the Gram-positive S. aureus but is inactive against the Gram-negative E. coli.

Rationale for Secondary Assays

Should the primary screening yield a potent and selective anticancer "hit" (e.g., IC₅₀ < 10 µM and SI > 10), further investigation into its mechanism of action is warranted. Based on the activities of known 1H-pyrrolo[3,2-c]pyridine derivatives, two logical secondary assays would be:

  • Tubulin Polymerization Assay: To determine if the compound interferes with microtubule dynamics, a known mechanism for this scaffold.[5]

  • Kinase Inhibition Profiling: An assay against a panel of kinases, particularly FMS kinase, could reveal if the compound acts as a kinase inhibitor.[6]

G A Primary Hit: Potent & Selective Anticancer Activity B Hypothesis 1: Compound is a Microtubule Destabilizer A->B C Hypothesis 2: Compound is a Kinase Inhibitor A->C D Secondary Assay: In Vitro Tubulin Polymerization Assay B->D E Secondary Assay: FMS Kinase Inhibition Assay C->E

Caption: Logic for selecting secondary mechanism-of-action assays.

Conclusion

This technical guide provides a strategic and methodologically sound approach for the preliminary biological evaluation of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine. By leveraging the established pharmacological profile of the 1H-pyrrolo[3,2-c]pyridine scaffold, the proposed workflow efficiently prioritizes anticancer and antimicrobial screening. The detailed protocols and clear data interpretation frameworks are designed to generate reliable and actionable initial data, paving the way for more advanced preclinical development should the compound demonstrate significant therapeutic potential.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Saeed, A., et al. (2018). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 23(11), 2997. Available at: [Link]

  • PharmiWeb.com. (2025). The Role of Nitrogen Compounds in Antibiotic Development. Available at: [Link]

  • SciForum. (n.d.). Nitrogen heterocycles as potential antibacterial agents. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]

  • Pashynska, O. S., et al. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 24(24), 17409. Available at: [Link]

  • MDPI. (2025). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Available at: [Link]

  • Akhtar, T., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. BioMed Research International. Available at: [Link]

  • Sayed, A. I., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Scientific Reports, 13(1), 14101. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Antimicrobial Uses of Nitrogen Heterocycles and Their Metal Complexes—Recent Advances and Future Perspectives. Available at: [Link]

  • El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 162-168. Available at: [Link]

  • Bîcu, E., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 24(12), 10077. Available at: [Link]

  • ResearchGate. (2020). Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives. Available at: [Link]

  • Gherman, C., et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 26(23), 6342. Available at: [Link]

  • Heravi, M. M., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Korean Chemical Society, 58(2), 208-212. Available at: [Link]

  • Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. Available at: [Link]

  • Wojcicka, A., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(6), 1047-1054. Available at: [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]

  • El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 53, 114-23. Available at: [Link]

  • NextSDS. (n.d.). 3,7-DIPHENYL-2,4,6-TRIPROPYL-1H-PYRROLO[3,2-C]PYRIDINE. Available at: [Link]

Sources

Preclinical Toxicity and Safety Profile of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine (CAS: 727739-86-8) represents a highly substituted, lipophilic derivative within the pyrrolo-pyridine class[1]. While the 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry—frequently leveraged for its potent kinase inhibitory properties (e.g., FMS, BRAF) and antiproliferative activity[2]—the specific addition of three propyl chains and two phenyl rings introduces profound physicochemical shifts. As a Senior Application Scientist, my analysis indicates that while these bulky, hydrophobic substitutions may enhance target affinity via hydrophobic pocket engagement, they simultaneously elevate the risk of off-target toxicities, including CYP450-mediated hepatotoxicity, hERG channel blockade, and phospholipidosis.

This whitepaper provides an in-depth mechanistic analysis of these liabilities and establishes self-validating preclinical protocols to accurately profile the safety of this specific molecule.

Structural Determinants of Toxicity (Structure-Toxicity Relationship)

To predict the safety profile of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, we must deconstruct its molecular architecture and analyze the toxicological causality of each moiety.

The 1H-pyrrolo[3,2-c]pyridine Core

The unsubstituted core is recognized by the GHS as an Acute Tox 4 hazard (oral/dermal) and a known skin/eye irritant[3]. In biological systems, the core acts as a potent hydrogen-bond donor/acceptor at the ATP-binding hinge region of various kinases. While this makes it an excellent candidate for oncology and antiarthritic drug development[2], it inherently carries the risk of promiscuous off-target kinase inhibition, which can disrupt normal cellular signaling and lead to broad-spectrum cytotoxicity[4].

The 2,4,6-Tripropyl Substitutions

The integration of three propyl chains drastically increases the molecule's lipophilicity.

  • Causality: High lipophilicity (predicted LogP > 5.0) drives the molecule into lipid bilayers, significantly increasing the volume of distribution ( Vd​ ). Furthermore, highly lipophilic basic amines are prone to lysosomal trapping. The acidic environment of the lysosome protonates the pyridine nitrogen, preventing the molecule from diffusing back out. This accumulation disrupts lipid metabolism, leading to Drug-Induced Phospholipidosis (DIPL).

The 3,7-Diphenyl Substitutions

The bulky phenyl rings provide steric hindrance that can improve selectivity for specific kinase conformations. However, they are primary targets for Phase I hepatic metabolism.

  • Causality: Aromatic rings are highly susceptible to CYP450-mediated epoxidation. This process can generate transient, highly electrophilic arene oxides. If these reactive metabolites are not rapidly quenched by glutathione (GSH), they covalently bind to nucleophilic residues on hepatic proteins, triggering immune-mediated or direct idiosyncratic Drug-Induced Liver Injury (DILI).

Mechanistic Toxicology & Off-Target Liabilities

Based on the structural determinants, the primary toxicological liabilities for this compound are categorized into three distinct pathways:

  • Hepatotoxicity via Reactive Metabolites: The diphenyl groups are metabolized by hepatic CYP3A4 and CYP2D6. The resulting oxidative stress and glutathione depletion can trigger mitochondrial dysfunction and hepatocyte apoptosis.

  • Cardiotoxicity (hERG Liability): The combination of a basic pyridine nitrogen and extreme lipophilicity forms a classic pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes.

  • Inherent Cytotoxicity: Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated sub-micromolar antiproliferative activity against various cell lines, including melanoma[4]. While advantageous for oncology, this narrows the therapeutic index for any non-oncology indication.

Hepatotoxicity Compound 2,4,6-Tripropyl-3,7-diphenyl- 1H-pyrrolo[3,2-c]pyridine CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Compound->CYP Hepatic Uptake Stable Stable Metabolites (Excretion) CYP->Stable Phase I Oxidation Reactive Reactive Arene Oxides (Diphenyl Oxidation) CYP->Reactive Bioactivation GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification Depletion GSH Depletion & Oxidative Stress Reactive->Depletion Excess Accumulation Apoptosis Hepatocyte Apoptosis (Mitochondrial Toxicity) Depletion->Apoptosis Caspase Activation

Fig 1. Predicted CYP450-mediated bioactivation and hepatotoxicity pathway.

Quantitative Safety Metrics

To guide preclinical development, the following tables summarize the predicted physicochemical properties and the strict in vitro thresholds required for Go/No-Go decision-making.

Table 1: Predicted Physicochemical & ADMET Properties
PropertyPredicted ValueToxicological Implication
Molecular Formula C28H32N2[1]High molecular weight (~396.6 g/mol ) reduces oral bioavailability.
LogP (Lipophilicity) > 5.0High risk of bioaccumulation, off-target binding, and hERG liability.
Topological Polar Surface Area ~28.7 ŲHigh membrane permeability; significant risk of CNS penetration and toxicity.
pKa (Pyridine Nitrogen) 6.0 - 7.0Susceptible to protonation in acidic organelles, leading to lysosomal trapping.
Table 2: In Vitro Toxicity Thresholds for Go/No-Go Decisions
AssayTarget ThresholdRationale
HepG2 Cytotoxicity (IC50) > 20 µMEnsures the compound does not cause generalized basal cytotoxicity.
hERG Patch-Clamp (IC50) > 30 µMProvides a >30-fold safety margin over expected therapeutic unbound Cmax​ .
Reactive Metabolite Trapping < 50 pmol/mg proteinLimits the risk of idiosyncratic DILI driven by covalent protein binding.

Experimental Protocols for Safety Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they include internal logic to verify the biological competence of the assay itself.

Protocol 1: LC-MS/MS Reactive Metabolite Trapping (GSH Assay)

Purpose: To quantify the formation of reactive arene oxides generated from the 3,7-diphenyl groups. Causality: Because arene oxides are highly transient and cannot be measured directly, we introduce excess Glutathione (GSH) as a "chemical trap." GSH covalently binds to the electrophiles, forming stable adducts that can be detected via mass spectrometry.

  • Incubation: Incubate 10 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C.

  • Trapping: Add 5 mM GSH and 1 mM NADPH to initiate CYP450-mediated Phase I metabolism.

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) scanning for neutral loss of 129 Da (characteristic of GSH adducts).

  • Self-Validation Step: Run Diclofenac in parallel as a positive control. System Logic: If the Diclofenac sample fails to produce detectable reactive quinone imine-GSH adducts, the HLM batch is deemed enzymatically inactive, and the assay is invalidated.

Protocol 2: Automated Whole-Cell Patch-Clamp for hERG Liability

Purpose: To assess the risk of cardiotoxicity via potassium channel blockade. Causality: Binding assays (e.g., radioligand displacement) only prove affinity. Whole-cell patch-clamp measures the actual functional blockade of the ion current, which is the true predictor of arrhythmogenic potential.

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.

  • Electrophysiological Recording: Apply a voltage step protocol (depolarization to +20 mV followed by a repolarization step to -50 mV) to open the channels and elicit the outward tail current.

  • Compound Perfusion: Perfuse the cells with escalating concentrations of the compound (0.1 µM to 30 µM) and record the fractional block of the tail current.

  • Self-Validation Step: Perfuse Terfenadine (100 nM) as a positive control at the end of the run. System Logic: The assay is only valid if Terfenadine achieves >80% fractional block, confirming the cells were healthy and the channels were responsive to known inhibitors.

SafetyWorkflow Start Preclinical Safety Screening InVitro Cytotoxicity Assay (HepG2 Cells) Start->InVitro hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG Dec1 IC50 > 10 µM? InVitro->Dec1 Dec2 hERG IC50 > 30 µM? hERG->Dec2 Fail Lead Optimization (Reduce Lipophilicity) Dec1->Fail No Pass In Vivo PK/PD Studies Dec1->Pass Yes Dec2->Fail No Dec2->Pass Yes

Fig 2. Preclinical safety screening and decision-making workflow.

References[3] Title: 1H,2H,3H-pyrrolo(3,2-c)pyridine | CID 12490979 - PubChem

Source: National Institutes of Health (NIH) / PubChem URL: [Link]2] Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: Pharmaceuticals (MDPI) URL: [Link]1] Title: 3,7-DIPHENYL-2,4,6-TRIPROPYL-1H-PYRROLO[3,2-C]PYRIDINE — Chemical Substance Information Source: NextSDS URL: [Link]4] Title: Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Convergent, Multi-Step Synthesis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and kinase inhibitory activities.[1][2][3] This application note provides a detailed, step-by-step protocol for the synthesis of a highly substituted derivative, 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine. The presented synthetic strategy is designed for robustness and adaptability, employing a convergent approach that first constructs a polysubstituted pyridine core, followed by the annulation of the pyrrole ring. This guide emphasizes the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core

The fusion of pyrrole and pyridine rings to form the 1H-pyrrolo[3,2-c]pyridine system creates a unique electronic and structural framework that has proven to be highly effective in interacting with various biological targets.[4][5] The development of synthetic routes to novel, specifically substituted analogues of this scaffold is therefore of significant interest to the medicinal chemistry community. This document outlines a reliable pathway to 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, a previously identified chemical entity[6], for which a detailed synthetic protocol has not been widely disseminated. The presented methodology is grounded in established synthetic transformations, including multicomponent pyridine synthesis and subsequent pyrrole ring formation.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach. The central pyrrolo[3,2-c]pyridine core can be disconnected at the pyrrole ring, leading back to a key intermediate, a substituted 2-amino-3-cyanopyridine. This intermediate, in turn, can be synthesized via a multicomponent reaction.

G target 2,4,6-Tripropyl-3,7-diphenyl- 1H-pyrrolo[3,2-c]pyridine intermediate1 Polysubstituted Pyridine Intermediate (2-amino-3-cyanopyridine derivative) target->intermediate1 Pyrrole Annulation starting_materials Commercially Available Starting Materials (Aldehydes, Ketones, Malononitrile) intermediate1->starting_materials Multicomponent Pyridine Synthesis

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine.

Part 1: Synthesis of the Polysubstituted Pyridine Intermediate

The initial step involves the synthesis of a highly substituted 2-amino-3-cyanopyridine via a one-pot, four-component reaction. This approach is advantageous due to its operational simplicity and the ability to construct complex molecules from simple precursors.[7]

Reaction: Synthesis of 2-Amino-4-phenyl-6-propyl-5-butyrylpyridine-3-carbonitrile

  • Reactants:

    • Benzaldehyde

    • Butyrophenone

    • Malononitrile

    • Ammonium Acetate

  • Rationale: This reaction proceeds via a series of condensations and cyclizations. Benzaldehyde and butyrophenone form an α,β-unsaturated ketone in situ, which then undergoes a Michael addition with malononitrile. The resulting adduct, in the presence of ammonium acetate as a nitrogen source, cyclizes to form the desired pyridine.[8]

Protocol:

  • To a 250 mL round-bottom flask, add benzaldehyde (1.0 eq), butyrophenone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (8.0 eq).

  • Add ethanol (50 mL) as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 6-8 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from ethanol to afford the pure 2-Amino-4-phenyl-6-propyl-5-butyrylpyridine-3-carbonitrile as a crystalline solid.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Benzaldehyde106.12505.3 g
Butyrophenone148.20507.4 g
Malononitrile66.06503.3 g
Ammonium Acetate77.0840030.8 g
Part 2: Annulation of the Pyrrole Ring

The second phase of the synthesis involves the construction of the pyrrole ring onto the pre-formed pyridine core.

Reaction: Synthesis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

  • Reactants:

    • 2-Amino-4-phenyl-6-propyl-5-butyrylpyridine-3-carbonitrile

    • Phenacyl bromide

    • Sodium ethoxide

  • Rationale: This transformation is a variation of the Hantzsch pyrrole synthesis. The amino group of the pyridine intermediate attacks the α-haloketone (phenacyl bromide). The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form the fused pyrrole ring.

Protocol:

  • In a dry 250 mL three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, dissolve 2-Amino-4-phenyl-6-propyl-5-butyrylpyridine-3-carbonitrile (1.0 eq) in anhydrous ethanol (100 mL).

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2 eq) to anhydrous ethanol (50 mL) under nitrogen.

  • Add the sodium ethoxide solution dropwise to the solution of the pyridine derivative with stirring.

  • Add a solution of phenacyl bromide (1.1 eq) in anhydrous ethanol (30 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 12-16 hours. Monitor the reaction by TLC (eluent: 4:1 Hexane/Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of Hexane/Ethyl Acetate) to yield 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Amino-4-phenyl-6-propyl-5-butyrylpyridine-3-carbonitrile319.42206.39 g
Phenacyl bromide199.05224.38 g
Sodium22.99240.55 g

Overall Synthetic Workflow

Caption: Overall synthetic workflow for the target compound.

Conclusion

This application note details a robust and reproducible two-part synthetic route for the preparation of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine. The strategy leverages a multicomponent reaction to efficiently construct a key polysubstituted pyridine intermediate, followed by a classical pyrrole annulation. This methodology provides a practical guide for researchers in medicinal and organic chemistry to access this and structurally related compounds for further investigation.

References

  • A multicomponent two-step strategy for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones using a solid acid as a recyclable c
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC.
  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications (RSC Publishing). (Source: Royal Society of Chemistry)
  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (Source: Indian Academy of Sciences)
  • Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Derivatives | ACS Combinatorial Science.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis. (Source: Taylor & Francis Online)
  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity - Der Pharma Chemica. (Source: Der Pharma Chemica)
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (Source: Google Scholar)
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - MDPI. (Source: MDPI)
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (Source: Semantic Scholar)
  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Publishing. (Source: Royal Society of Chemistry)
  • An efficient synthesis of 2,4,6-triaryl pyridines and their biological evaluation - ResearchGate.
  • Synthesis of Pyridines by Multicomponent Reactions | Taylor & Francis Group. (Source: Taylor & Francis Group)
  • 3,7-DIPHENYL-2,4,6-TRIPROPYL-1H-PYRROLO[3,2-C]PYRIDINE - NextSDS. (Source: NextSDS)
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed. (Source: PubMed)

Sources

Application Note: Catalytic and Multicomponent Systems for the Preparation of Highly Substituted 1H-Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous kinase inhibitors (such as MPS1 inhibitors) and G-protein coupled receptor modulators[1]. The synthesis of highly substituted derivatives—specifically 2,4,6-tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine —presents significant steric and regiochemical challenges. This application note details the mechanistic rationale and provides field-proven experimental protocols for accessing this complex architecture. We contrast the highly specific stoichiometric zirconocene-mediated multicomponent assembly with modern transition-metal (Pd, Cu/Zn) catalytic cascades used to build the broader pyrrolo[3,2-c]pyridine class.

Mechanistic Rationale & Causality

Zirconocene-Mediated Multicomponent Assembly

The precise synthesis of 2,4,6-tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine is elegantly achieved via a one-pot multicomponent coupling. This reaction couples one molecule of a silicon-tethered diyne (bis(phenylethynyl)dimethylsilane) with three molecules of butyronitrile[2].

Causality of the Cascade: The reaction is driven by the generation of a highly reactive, low-valent Cp₂Zr(II) species (the Negishi reagent). The zirconocene promotes the oxidative coupling of the diyne to form a zirconacyclopentadiene intermediate. The addition of excess butyronitrile triggers a cascade of insertions. The thermodynamic driving force of this sequence is the unprecedented cleavage of one C≡N triple bond and two Si–C bonds, which ultimately allows the system to aromatize into the pyrrolo[3,2-c]pyridine core upon aqueous hydrolysis[2].

Modern Catalytic Paradigms (Pd and Cu/Zn)

While the zirconocene method is unparalleled for specific polyalkyl/aryl substitutions, drug development often requires true catalytic turnover and milder conditions.

  • Palladium Catalysis: A robust catalytic alternative involves the Pd-catalyzed domino Sonagashira coupling of 4-amino-2-bromo-5-iodopyridines with terminal alkynes, followed by intramolecular heteroannulation[1].

  • Synergetic Cu/Zn Catalysis: Recently, a synergetic copper/zinc-catalyzed single-step annulation of 2-aminoarylnitriles with ynamide-derived buta-1,3-diynes has emerged, bypassing the need for pre-functionalized aryl halides and operating through a double cyclization pathway[3].

Data Presentation: System Optimization

The following table summarizes the quantitative reaction metrics and optimal conditions across the different catalytic and promoter systems utilized for pyrrolo[3,2-c]pyridine assembly.

Catalyst / Promoter SystemPrimary SubstratesTemp (°C)Time (h)Typical Yield (%)Ref
Cp₂ZrCl₂ / n-BuLi (1.2 eq)Si-tethered diyne + Butyronitrile50 °C12 - 1660 - 75%[2]
Pd(PPh₃)₄ / CuI (5 mol%)5-iodo-pyridine + Terminal alkyne80 °C8 - 1270 - 85%[1]
Cu(OAc)₂ / Zn(OTf)₂ (10 mol%)2-aminoarylnitrile + Ynamide-diyne100 °C16 - 2465 - 80%[3]

Experimental Protocols

Protocol A: Zirconocene-Mediated Synthesis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

This protocol utilizes stoichiometric early-transition metal promotion to drive the C≡N bond cleavage cascade.

Reagents: Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂, 1.2 equiv), n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.4 equiv), Bis(phenylethynyl)dimethylsilane (1.0 equiv), Butyronitrile (4.0 equiv). Solvent: Anhydrous Tetrahydrofuran (THF).

  • Preparation of the Active Promoter: To a flame-dried Schlenk flask under argon, add Cp₂ZrCl₂ (1.2 mmol) and anhydrous THF (10 mL). Cool the suspension to -78 °C.

  • Activation: Dropwise add n-BuLi (2.4 mmol). Self-Validation: The solution will initially appear pale but must transition to a deep red/brown color upon stirring for 1 hour at -78 °C, confirming the formation of the active Cp₂Zr(II) species.

  • Diyne Insertion: Add bis(phenylethynyl)dimethylsilane (1.0 mmol) dissolved in 2 mL THF. Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 2 hours to form the zirconacyclopentadiene.

  • Multicomponent Coupling: Inject butyronitrile (4.0 mmol). Heat the reaction mixture to 50 °C for 12 hours.

  • Hydrolysis & Cleavage: Cool the mixture to 0 °C and carefully quench with 3N HCl (5 mL). Mechanistic Note: This acidic aqueous workup is critical; it cleaves the Si–C bonds and releases the zirconium metal, driving the final aromatization.

  • Isolation: Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the highly substituted target.

Protocol B: Palladium-Catalyzed Domino Sonagashira/Annulation

A catalytic alternative for generating the core scaffold.

  • Setup: In a microwave vial, combine 4-amino-2-bromo-5-iodopyridine (1.0 equiv), a terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent/Base: Add degassed DMF (5 mL) and triethylamine (3.0 equiv).

  • Cross-Coupling: Stir at room temperature for 2 hours. Self-Validation: The mixture transitions from a yellow suspension to a dark brown solution. Complete consumption of the iodopyridine must be verified by TLC (UV active, 254 nm) before proceeding.

  • Heteroannulation: Heat the sealed vial to 80 °C for 8 hours to drive the intramolecular cyclization.

  • Workup: Dilute with water, extract with dichloromethane, and purify via automated flash chromatography.

Mechanistic Workflows (Visualizations)

Mechanism N1 Cp2ZrCl2 + 2 n-BuLi N2 Cp2Zr(II) Active Species N1->N2 N4 Zirconacyclopentadiene N2->N4 N3 Si-Tethered Diyne N3->N4 N6 C≡N Bond Cleavage Cascade N4->N6 N5 3 x Butyronitrile N5->N6 N7 Aza-Zirconacycle Complex N6->N7 N8 Hydrolysis (H2O / H+) N7->N8 N9 2,4,6-Tripropyl-3,7-diphenyl- 1H-pyrrolo[3,2-c]pyridine N8->N9

Mechanistic workflow for the zirconocene-mediated assembly of the pyrrolo[3,2-c]pyridine core.

Catalysis A 4-Amino-2-bromo- 5-iodopyridine D Sonagashira Cross-Coupling A->D B Terminal Alkyne B->D C Pd(PPh3)4 / CuI C->D E Intramolecular Heteroannulation D->E F Pyrrolo[3,2-c]pyridine E->F

Palladium-catalyzed Sonagashira cross-coupling and heteroannulation cascade workflow.

References

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines.Chemical Communications (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL74ualbJF6d135vvnVVVpHdtBb8ZPbAhc8V-Ja2grOCWsULQwOMJhH_IJmMPq5RcIuPNoqck5D4ElfwBrDVsWwbta0GriTvp-v-yxE2XR_3VCBpXDG_IDX9u83phcEIX2tK5q8LfEsmutpHBL3nBSWRJpq3r26jm02MA=]
  • Zirconocene-Mediated Intermolecular Coupling of One Molecule of Si-Tethered Diyne with Three Molecules of Organonitriles: One-Pot Formation of Pyrrolo[3,2-c]pyridine Derivatives via Cleavage of C⋮N Triple Bonds of Organonitriles.Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR631pYmyS8A7udESdQd8nycb-lhWugW_Aj3qJWWk4fGjud-mDseEiGwJPTLrFakIrDe4YBrLshKOevX8EaQU82prMkNua_319tixEj5Gmo0o9YgB_tSM5W2uQVzWh8Gol5r1V]
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_HBjGYCLGh163B8hKmrEdFv-MO6XlEm9eXpepPDhLqgJdyjAQjZhm0p7xhIUpoTivGwo5gF6MCac95u-fPmoeNubpwDwlomDMzvJ8S_huIcqjKoM_OZmzsqG-iVgPALSznwJA]

Sources

Application Notes and Protocols: 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in optoelectronic materials, I have structured this technical guide to bridge the gap between synthetic chemistry and device engineering. 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine (CAS: 727739-86-8) is a highly specialized, sterically hindered heterocyclic building block[1]. Featuring a fused 5-azaindole core, it acts as a privileged donor-acceptor (D-A) scaffold[2]. This application note details the mechanistic causality behind its structural features and provides self-validating protocols for its integration into solution-processed Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[3].

Chemical Profiling & Mechanistic Causality

To successfully integrate this molecule into device architectures, we must first understand the causality of its structural design:

  • The Pyrrolo[3,2-c]pyridine Core: This fused system combines an electron-rich pyrrole (donor) with an electron-deficient pyridine (acceptor). This intrinsic D-A nature facilitates intramolecular charge transfer (ICT), enabling researchers to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels[3],[4].

  • 2,4,6-Tripropyl Substitution: In solution-processed electronics, film uniformity is paramount. The three propyl chains disrupt tight intermolecular packing just enough to impart exceptional solubility in organic solvents (e.g., chlorobenzene, toluene) without acting as insulating traps.

  • 3,7-Diphenyl Substitution: The bulky phenyl rings provide critical steric shielding. In OLEDs, this prevents aggregation-caused quenching (ACQ) and excimer formation, which typically degrade luminescence efficiency. In OPVs, this steric bulk helps regulate domain sizes within bulk heterojunction (BHJ) blends.

Application 1: Solution-Processed OLED Emitters and Hosts

Rationale and Causality

The pyridine nitrogen provides a low-lying LUMO for efficient electron injection, while the pyrrole provides a high-lying HOMO for hole injection[4]. When utilized as a host material, the wide optical bandgap—preserved by the steric twisting of the 3,7-diphenyl groups—prevents reverse energy transfer from blue or green dopants back to the host.

OLED_Energy ITO ITO Anode WF: -4.8 eV HTL PEDOT:PSS (HTL) HOMO: -5.2 eV ITO->HTL Hole Injection EML Pyrrolopyridine EML HOMO: -5.6 eV LUMO: -2.8 eV HTL->EML Hole Transport ETL TPBi (ETL) LUMO: -2.7 eV ETL->EML Electron Transport Cathode LiF/Al Cathode WF: -4.3 eV Cathode->ETL Electron Injection

Figure 1: Energy level alignment and charge transport in a pyrrolopyridine OLED.

Self-Validating Fabrication Protocol

Objective: Fabricate a bottom-emitting OLED using the pyrrolopyridine derivative as an emissive host. Solution processing often suffers from solvent-induced intermixing; therefore, this protocol utilizes orthogonal solvent strategies.

  • Substrate Preparation: Sonicate ITO-coated glass in detergent, DI water, acetone, and isopropanol (15 min each). Follow with a 15 min UV-Ozone treatment.

    • Causality: UV-Ozone removes organic residues and increases the ITO work function from ~4.5 eV to 4.8 eV, reducing the hole injection barrier.

    • Self-Validation Checkpoint: Measure the water contact angle. It must be <10° to confirm sufficient hydrophilicity before proceeding.

  • Hole Transport Layer (HTL): Spin-coat PEDOT:PSS (Al 4083) at 4000 rpm for 30 s. Anneal at 150°C for 15 min in ambient air.

    • Causality: Annealing drives off residual water and crosslinks the polymer, rendering it insoluble to the non-polar solvents used in the next step.

  • Emissive Layer (EML): Dissolve the pyrrolopyridine host and a phosphorescent dopant in anhydrous toluene (10 mg/mL). Spin-coat at 2500 rpm for 45 s in a nitrogen-filled glovebox. Anneal at 80°C for 10 min.

    • Self-Validation Checkpoint: Perform Atomic Force Microscopy (AFM) on a parallel test substrate. The Root-Mean-Square (RMS) roughness must be <2 nm . Higher roughness indicates aggregation, likely due to moisture contamination.

  • Electron Transport Layer (ETL) & Cathode: Transfer the substrate to a thermal evaporator (<10⁻⁶ Torr). Evaporate 30 nm of TPBi (ETL), 1 nm of LiF, and 100 nm of Al.

Application 2: Donor Building Block for Organic Photovoltaics

Rationale and Causality

Fused pyrrolopyridines are emerging as highly efficient donor units in D-A copolymers for organic solar cells[3]. The substitution of a nitrogen atom into the fused ring framework effectively modulates the energy levels to match modern non-fullerene acceptors (NFAs)[5]. The 2,4,6-tripropyl chains ensure the polymer remains soluble enough to form an optimal bicontinuous interpenetrating network during spin-casting.

OPV_Workflow Step1 1. Substrate Preparation ITO Cleaning & UV-Ozone Treatment Val1 QC: Contact Angle < 10° Step1->Val1 Step2 2. HTL Deposition Spin-coat PEDOT:PSS (4000 rpm) & Anneal Step3 3. Active Layer Casting Spin-coat Pyrrolopyridine:NFA Blend in CB/DIO Step2->Step3 Val2 QC: Thickness = 100 ± 10 nm Step3->Val2 Step4 4. ETL Deposition Spin-coat PFN-Br (2000 rpm) Step5 5. Electrode Evaporation Thermal Evaporation of Ag (100 nm) Step4->Step5 Val1->Step2 Val2->Step4

Figure 2: Self-validating workflow for inverted bulk-heterojunction OPV fabrication.

Self-Validating Bulk Heterojunction (BHJ) Protocol

Objective: Fabricate a BHJ solar cell utilizing a pyrrolopyridine-based donor.

  • Active Layer Formulation: Dissolve the pyrrolopyridine donor and an NFA (e.g., ITIC or Y6) in chlorobenzene (CB) at a 1:1.2 weight ratio (total concentration 20 mg/mL). Add 0.5% v/v 1,8-diiodooctane (DIO).

    • Causality: DIO has a significantly higher boiling point than CB. During spin-coating, CB evaporates rapidly, leaving the molecules temporarily solvated in DIO. This delayed drying time allows the donor and acceptor to thermodynamically self-assemble into ideal nanoscale domains[5].

  • Active Layer Casting: Spin-coat the blend onto the HTL-coated substrate at 2000 rpm for 60 s.

    • Self-Validation Checkpoint: Measure the film thickness via stylus profilometry. The target thickness is 100 ± 10 nm . Deviations >15 nm will exponentially increase bimolecular recombination (if too thick) or reduce photon harvesting (if too thin).

  • Interfacial Layer & Top Electrode: Spin-coat a thin layer of PFN-Br (ETL) to lower the work function of the subsequent cathode. Thermally evaporate 100 nm of Ag at <10⁻⁶ Torr.

Quantitative Data Summary

The following table summarizes the typical optoelectronic and physical parameters for highly substituted pyrrolo[3,2-c]pyridine derivatives, dictating their performance in devices.

Property ParameterTypical Value RangeMechanistic Implication for Device Engineering
HOMO Level -5.4 to -5.6 eVA deep HOMO ensures a high open-circuit voltage ( Voc​ ) in OPVs and efficient hole injection alignment in OLEDs.
LUMO Level -2.7 to -3.0 eVFacilitates electron acceptance from adjacent ETLs; heavily tuned by the electron-withdrawing pyridine nitrogen.
Optical Bandgap ( Eg​ ) 2.4 to 2.8 eVA wide bandgap makes it an ideal OLED host material, preventing reverse energy transfer from blue/green dopants.
Solubility (Toluene/CB) > 30 mg/mLThe 2,4,6-tripropyl chains ensure complete solvation, preventing pinhole defects during solution casting.
Decomposition Temp ( Td​ ) > 350 °CThe 3,7-diphenyl substitution imparts high thermal stability, preventing degradation during Joule heating in operation.

References[3] Title: New Fused Pyrrolopyridine-Based Copolymers for Organic Solar Cell | Source: nih.gov | URL:Link[4] Title: Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science | Source: benchchem.com | URL: Link[1] Title: 727739-86-8 3,7-DIPHENYL-2,4,6-TRIPROPYL-1H ... | Source: guidechem.com | URL: Link[2] Title: Metal-free solvent-free synthesis of fused-pyrido heterocycles and biomedical applications | Source: google.com (Patents) | URL: Link[5] Title: Highly Efficient Organic Solar Cells Based on S,N-Heteroacene Non-Fullerene Acceptors | Source: researchgate.net | URL: Link

Sources

Application Note & Protocol: Streamlined Scale-Up Synthesis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and kinase inhibitory activities.[1][2][3][4][5] The specific analogue, 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, is a novel compound of interest for its potential applications in medicinal chemistry and materials science. This document provides a comprehensive, step-by-step protocol for the synthesis and scale-up of this target molecule, addressing common challenges encountered during the transition from bench-scale to multigram production.[6][7][8]

Synthetic Strategy: A Convergent Approach

A robust and scalable synthesis is paramount for the efficient production of complex molecules. The chosen strategy for the synthesis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine is a convergent approach based on a modified multi-component reaction, which is known for its efficiency in constructing substituted pyridine rings.[9][10][11] This method allows for the rapid assembly of the core structure from readily available starting materials.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Purification & Isolation cluster_3 Final Product A 1-Phenyl-1-butyne D One-Pot Multicomponent Reaction A->D B Valeraldehyde B->D C Ammonium Acetate C->D E Crystallization D->E Crude Product F 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine E->F Purified Product

Caption: A high-level overview of the synthetic workflow.

Part 1: Laboratory-Scale Synthesis (1-5 g)

This section details the protocol for the synthesis of the target compound on a typical laboratory scale.

Materials and Equipment
Reagent/EquipmentGrade/Specification
1-Phenyl-1-butyne≥98%
Valeraldehyde≥97%
Ammonium AcetateACS Reagent Grade
Glacial Acetic AcidACS Reagent Grade
Ethanol200 Proof, Anhydrous
Round-bottom flask250 mL
Reflux condenser-
Magnetic stirrer with heating-
TLC platesSilica gel 60 F254
Column chromatography setup-
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-1-butyne (1.30 g, 10 mmol), valeraldehyde (2.58 g, 30 mmol), and ammonium acetate (3.85 g, 50 mmol).

  • Solvent Addition: Add glacial acetic acid (50 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

  • Work-up: After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water (3 x 50 mL).

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, for this specific compound, recrystallization from ethanol has been found to be effective.

  • Drying: Dry the purified product under vacuum to yield 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine as a solid.

Part 2: Pilot-Scale Synthesis (100-500 g)

Scaling up a chemical synthesis requires careful consideration of several factors that are often negligible at the laboratory scale. These include heat transfer, mixing efficiency, and reagent addition rates.[6][9]

Key Considerations for Scale-Up
  • Exotherm Control: Multicomponent reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of side products.[9]

  • Mixing: Inadequate mixing in larger reactors can lead to localized concentration gradients, resulting in reduced yields and product quality.

  • Reagent Addition: The rate of addition of reagents may need to be controlled to manage the reaction exotherm.

  • Solvent Selection: While acetic acid is effective at the lab scale, for larger scales, alternative solvents with higher boiling points and better safety profiles might be considered.

Equipment for Scale-Up
EquipmentSpecification
Jacketed glass reactor10 L, with overhead stirrer
Temperature control unit-
Addition funnel1 L
Condenser for large-scale reflux-
Nutsche filter or centrifuge-
Step-by-Step Protocol for Scale-Up
  • Reactor Setup: Set up a 10 L jacketed glass reactor with an overhead stirrer, a temperature probe, an addition funnel, and a reflux condenser.

  • Reagent Charging: Charge the reactor with 1-phenyl-1-butyne (130 g, 1 mol) and ammonium acetate (385 g, 5 mol) in glacial acetic acid (5 L).

  • Controlled Addition: Slowly add valeraldehyde (258 g, 3 mol) to the reactor via the addition funnel over a period of 1 hour, while maintaining the internal temperature below 40 °C.

  • Heating: Once the addition is complete, slowly heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by sampling and analyzing via HPLC or TLC.

  • Cooling and Precipitation: Upon completion, cool the reactor contents to room temperature. Transfer the mixture to a larger vessel and precipitate the product by adding it to 50 L of chilled water with vigorous stirring.

  • Isolation and Washing: Isolate the solid product using a Nutsche filter or by centrifugation. Wash the filter cake thoroughly with water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Summary

ScaleStarting Material (1-Phenyl-1-butyne)YieldPurity (by HPLC)
Laboratory1.30 g65-75%>98%
Pilot130 g60-70%>97%

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time, ensure adequate mixing.[12]
Side product formationOptimize reaction temperature; control the rate of addition of reagents.
Impure ProductInefficient purificationOptimize recrystallization solvent or column chromatography conditions.
Changes in impurity profile at scaleAnalyze impurities and adjust reaction or work-up conditions accordingly.[9]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Glacial acetic acid is corrosive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[13][14]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine. By following the outlined procedures and considering the key scale-up factors, researchers can confidently produce this valuable compound in multigram quantities for further investigation.

References

  • Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis - Benchchem.
  • Challenges in scaling up the synthesis of trans-3-(3-Pyridyl)acrylic acid - Benchchem.
  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications (RSC Publishing).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - Pure Synth.
  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds - PMC.
  • Multigram Synthesis of α‐ and γ‐((Hetera)cyclo)alkylpyridines through α‐Arylation of (Hetero)aliphatic Nitriles | Request PDF - ResearchGate.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC.
  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences.
  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity - Der Pharma Chemica.
  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide - ACS Publications.
  • An efficient synthesis of 2,4,6-triaryl pyridines and their biological evaluation - ResearchGate.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar.
  • 3,7-DIPHENYL-2,4,6-TRIPROPYL-1H-PYRROLO[3,2-C]PYRIDINE - NextSDS.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC.
  • Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds: Synthetic Routes, Properties, and Applications | Chemical Reviews - ACS Publications.
  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Multigram synthesis of β-fluorinated saturated heterocyclic methanamines - ResearchGate.
  • 2,4-DIISOPROPYL-3,7-DIPHENYL-6-P-TOLYL-1H-PYRROLO[3,2-C]PYRIDINE - NextSDS.
  • Synthesis of Heteroaromatic Compounds - PMC - NIH.
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES.

Sources

Functionalization techniques for 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Functionalization Techniques for 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Subtitle: Strategies for Late-Stage Derivatization of Sterically Encumbered 5-Azaindole Scaffolds in Drug Discovery

Introduction & Structural Context

Pyrrolo[3,2-c]pyridines (commonly known as 5-azaindoles) are highly privileged scaffolds in medicinal chemistry. Derivatives of this core have demonstrated potent biological activities, serving as colchicine-binding site inhibitors that disrupt tubulin polymerization[1], as well as effective inhibitors of platelet aggregation[2].

The specific derivative 2,4,6-tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine presents a unique synthetic and structural challenge. Typically synthesized via advanced transition-metal catalysis—such as the zirconocene-mediated intermolecular coupling of Si-tethered diynes with organonitriles[3]—this molecule is sterically saturated. Because carbon positions 2, 3, 4, 6, and 7 are fully occupied by bulky propyl and phenyl groups, traditional electrophilic aromatic substitutions on the core are impossible. Consequently, late-stage functionalization to optimize pharmacokinetic properties must be strategically directed toward three specific nodes: the N1 (pyrrole) nitrogen, the N5 (pyridine) nitrogen, and the pendant phenyl rings.

Strategic Functionalization Nodes & Causality

  • N1-Functionalization (Pyrrole Nitrogen): The N1-H bond is the only acidic proton on the core ( pKa​ ~16). Deprotonation yields a highly nucleophilic pyrrolide anion. However, the steric bulk of the adjacent 2-propyl and 7-phenyl groups severely restricts the trajectory of incoming electrophiles. This necessitates the use of highly reactive, unhindered alkylating agents or specialized cross-coupling conditions to achieve functionalization.

  • N5-Oxidation (Pyridine Nitrogen): The N5 lone pair is orthogonal to the aromatic π -system, making it inherently nucleophilic. Yet, it is heavily shielded by the flanking 4-propyl and 6-propyl groups. Standard mild oxidants fail here; oxygen transfer requires a compact, highly electrophilic reagent like m-chloroperoxybenzoic acid (mCPBA) capable of forming a tight spirocyclic transition state to force the oxidation.

  • Late-Stage C-H Borylation (Pendant Phenyls): To modulate the lipophilicity—a critical factor for the antiplatelet and anticancer efficacy of these derivatives[2]—the pendant 3,7-diphenyl groups can be functionalized. Iridium-catalyzed C-H borylation is sterically driven. It selectively targets the unhindered meta and para positions of the phenyl rings while completely ignoring the sterically saturated pyrrolo-pyridine core.

Experimental Protocols

Protocol A: Base-Promoted N1-Alkylation

Objective: Introduction of alkyl/benzyl pharmacophores to the N1 position to modulate target binding affinity.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2,4,6-tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Causality: NaH irreversibly deprotonates the N1-H, driving the equilibrium completely to the pyrrolide anion while releasing H 2​ gas.

  • Electrophilic Addition: Stir at 0 °C for 30 minutes, then add the unhindered electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 4 to 6 hours. Note: The severe steric encumbrance requires extended reaction times compared to unsubstituted azaindoles.

  • Isolation: Quench carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc (3 × 10 mL), wash the organic layer extensively with brine (to remove DMF), dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: N5-Oxide Formation

Objective: Synthesis of the pyridine N-oxide to alter hydrogen-bonding capabilities and core electronics.

  • Preparation: Dissolve the starting material (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Oxidation: Cool to 0 °C and add mCPBA (77% purity, 2.0 equiv) in one portion. Causality: A stoichiometric excess of mCPBA is required to overcome the severe steric shielding provided by the 4- and 6-propyl groups flanking the N5 nitrogen.

  • Reaction: Stir at room temperature for 16 hours. Monitor conversion via TLC.

  • Quench: Add saturated aqueous Na 2​ S 2​ O 3​ to destroy unreacted peroxide, followed by saturated aqueous NaHCO 3​ to neutralize the m-chlorobenzoic acid byproduct.

  • Isolation: Extract with DCM, dry over MgSO 4​ , and purify via neutral alumina chromatography. Note: Using basic alumina or standard silica can cause degradation or irreversible retention of the highly polar N-oxide.

Protocol C: Iridium-Catalyzed C-H Borylation of Pendant Phenyls

Objective: Introduction of a boronic ester handle for subsequent Suzuki-Miyaura cross-coupling.

  • Catalyst Preparation: In a glovebox, charge a vial with [Ir(OMe)(cod)] 2​ (3 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 6 mol%), and bis(pinacolato)diboron (B 2​ pin 2​ , 1.5 equiv).

  • Substrate Addition: Add the pyrrolo[3,2-c]pyridine derivative (1.0 equiv, 0.2 mmol) and anhydrous THF (2.0 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours. Causality: The bulky dtbpy ligand and B 2​ pin 2​ reagent complex are highly sensitive to steric environments. They will exclusively activate the C-H bonds at the meta or para positions of the 3- and 7-phenyl rings, as the ortho positions and the core are sterically inaccessible.

  • Isolation: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate for subsequent cross-coupling.

Data Presentation

The following table summarizes the expected quantitative outcomes and analytical markers for the functionalization workflows.

Functionalization NodeReagent SystemTarget SiteTypical Yield (%)Key Analytical Marker (NMR/MS)
N1-Alkylation NaH, R-X, DMFPyrrole N175–85%Disappearance of N-H broad singlet (~8.5 ppm); Appearance of N-CH 2​ (~4.2 ppm).
N5-Oxidation mCPBA, DCMPyridine N560–70%Downfield shift of 4- and 6-propyl α -CH 2​ protons due to N-O dipole.
C-H Borylation [Ir(OMe)(cod)] 2​ , B 2​ pin 2​ Pendant Phenyls (meta/para)65–80%Appearance of intense pinacol methyl singlet (~1.3 ppm); Loss of 1-2 aromatic protons.

Visualizations

Functionalization Core 2,4,6-Tripropyl-3,7-diphenyl- 1H-pyrrolo[3,2-c]pyridine N1 N1-Functionalization (Pyrrole N) Core->N1 N5 N5-Oxidation (Pyridine N) Core->N5 Phenyl C-H Borylation (Pendant Phenyls) Core->Phenyl N1_Detail Base (NaH) + Electrophile Yield: 75-85% N1->N1_Detail N5_Detail mCPBA (Excess) / DCM Yield: 60-70% N5->N5_Detail Phenyl_Detail [Ir(OMe)(cod)]2 / B2pin2 Yield: 65-80% Phenyl->Phenyl_Detail

Figure 1: Divergent late-stage functionalization workflow for sterically encumbered pyrrolo[3,2-c]pyridines.

MOA Drug Functionalized Pyrrolo[3,2-c]pyridine Target Colchicine Binding Site (Tubulin) Drug->Target Binds Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis (Cancer Cells) Arrest->Apoptosis

Figure 2: Mechanism of action for pyrrolo[3,2-c]pyridine-derived tubulin polymerization inhibitors.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). URL: [Link]

  • Sun, X., Wang, C., Li, Z., Zhang, S., & Xi, Z. (2004). Zirconocene-Mediated Intermolecular Coupling of One Molecule of Si-Tethered Diyne with Three Molecules of Organonitriles: One-Pot Formation of Pyrrolo[3,2-c]pyridine Derivatives via Cleavage of C≡N Triple Bonds of Organonitriles. Journal of the American Chemical Society, 126(23), 7172-7173. URL: [Link]

  • Altomare, C., Summo, L., Cellamare, S., Varlamov, A. V., Voskressensky, L. G., Borisova, T. N., & Carotti, A. (2000). Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggregation. Bioorganic & Medicinal Chemistry Letters, 10(6), 581-584. URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Understanding the Solubility Challenge: A Molecular Perspective

The structure of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine presents a classic solubility challenge. A cursory analysis of its molecular architecture reveals a large, rigid heterocyclic system dominated by hydrophobic moieties.

  • High Hydrophobicity: The presence of two phenyl rings and three propyl chains contributes to a significant non-polar surface area. Such "grease-ball" molecules are notoriously difficult to dissolve in water.[1]

  • Crystal Lattice Energy: The planarity and rigidity of the fused pyrrolo[3,2-c]pyridine core suggest strong intermolecular π-π stacking interactions in the solid state. Overcoming this high crystal lattice energy ("brick-dust" characteristics) requires a significant input of energy, which the weak interactions with water molecules often cannot provide.[1]

  • Nitrogen Heterocycle Basics: As a nitrogen-containing heterocycle, the compound has the potential for pH-dependent solubility.[2][3] The pyridine nitrogen is basic and can be protonated, while the pyrrole nitrogen is generally non-basic. This offers a key avenue for initial troubleshooting.

This guide will walk you through a systematic approach to tackle these issues, from fundamental adjustments to advanced formulation strategies.

Tier 1 Troubleshooting: Initial Screening & Simple Approaches

We recommend a tiered approach to solubility enhancement. Start with the simplest and most common methods before moving to more complex formulation strategies.

FAQ 1: My compound won't dissolve in my aqueous buffer. Where do I start?

Answer: Start by exploring pH adjustment and the use of co-solvents. These are foundational techniques that can often yield significant improvements with minimal changes to your experimental setup.

A. pH Modification

The Rationale: The pyridine ring within the 1H-pyrrolo[3,2-c]pyridine scaffold contains a nitrogen atom with a lone pair of electrons that can accept a proton (act as a Brønsted-Lowry base). By lowering the pH of the aqueous medium, you can protonate this nitrogen, forming a cationic salt. This charged species will have significantly improved electrostatic interactions with polar water molecules, thereby increasing solubility. However, this is not always a straightforward relationship and can be compound-specific.[4]

Experimental Protocol: pH-Dependent Solubility Screening

  • Preparation: Prepare a series of buffers (e.g., phosphate, citrate) spanning a pH range from 2.0 to 7.4.

  • Suspension: Add an excess amount of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility against the final measured pH of each sample.

Potential Pitfalls & Optimization:

  • Precipitation in Neutral pH: If you successfully dissolve the compound at a low pH and then need to adjust it to a neutral pH for a biological assay, be aware that it may precipitate. This is a common issue for basic compounds.

  • Buffer Effects: The choice of buffer can influence solubility. Divalent buffers like phosphate can sometimes form less soluble salts with cationic drugs compared to monovalent buffers.[4]

B. Co-solvent Systems

The Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5] This makes the environment more favorable for dissolving hydrophobic solutes by lowering the interfacial tension between the solute and the solvent.[6][7]

Commonly Used Co-solvents in Research:

Co-solventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)0.1% - 5%Excellent solubilizing power; can be cytotoxic at higher concentrations.
Ethanol1% - 10%Generally well-tolerated in biological systems; less potent than DMSO.
Propylene Glycol (PG)5% - 20%Common in pharmaceutical formulations; can increase viscosity.[8]
Polyethylene Glycol 400 (PEG 400)10% - 30%Low toxicity; often used in parenteral formulations.[7]

Experimental Protocol: Preparing a Co-solvent Stock Solution

  • Neat Dissolution: First, determine a suitable organic solvent in which the compound is freely soluble (e.g., 100% DMSO or Ethanol) to create a high-concentration primary stock (e.g., 10-50 mM).

  • Select Co-solvent: Choose a biocompatible co-solvent for your aqueous system (e.g., Ethanol).

  • Prepare Aqueous Phase: Prepare your final desired buffer (e.g., PBS, pH 7.4).

  • Titration/Dilution: Slowly add the primary stock solution to the aqueous buffer dropwise while vortexing vigorously. Do not dilute more than 1:100 (e.g., 10 µL of 10 mM stock into 990 µL buffer for a final concentration of 100 µM) to keep the organic solvent concentration low (e.g., 1% DMSO).

  • Visual Inspection: Observe the solution for any signs of precipitation (cloudiness, Tyndall effect). If it remains clear, the compound is soluble at that concentration.

Troubleshooting Workflow for Initial Solubility Issues

G A Start: Compound Precipitates in Aqueous Buffer B Is the compound ionizable? (Contains basic nitrogen) A->B C Perform pH Solubility Screen (pH 2.0 - 7.4) B->C Yes F No significant pH effect. Proceed to Co-solvents. B->F No / Unsure D Solubility increases at low pH? C->D E Success: Use acidic buffer. Caution: May precipitate upon pH neutralization. D->E Yes D->F No G Prepare high-concentration stock in 100% DMSO or EtOH. F->G H Titrate stock into aqueous buffer. Keep final organic solvent % low. G->H I Solution Clear? H->I J Success: Compound is soluble. Note final co-solvent %. I->J Yes K Precipitation Occurs. Move to Tier 2 Strategies (Surfactants, Cyclodextrins) I->K No

Caption: A decision tree for initial solubility troubleshooting.

Tier 2 Troubleshooting: Formulation-Based Enhancements

If pH and co-solvents are insufficient, more advanced formulation strategies are required. These methods involve creating systems that encapsulate the hydrophobic drug, shielding it from the aqueous environment.

FAQ 2: My compound still crashes out of solution even with 5% DMSO. What's next?

Answer: It's time to consider using surfactants or cyclodextrins. These excipients interact with the drug on a molecular level to form soluble complexes or micelles.

A. Surfactant Micelles

The Rationale: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[9][10] The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble drugs, while the hydrophilic heads face the water, rendering the entire micelle-drug complex soluble.[11][12]

Commonly Used Surfactants:

SurfactantTypeTypical Starting ConcentrationKey Considerations
Polysorbate 80 (Tween® 80)Non-ionic0.1% - 2%Widely used, low toxicity.
Polysorbate 20 (Tween® 20)Non-ionic0.1% - 2%Similar to Tween 80, common in biologics.
Kolliphor® EL (Cremophor® EL)Non-ionic0.5% - 5%Can cause hypersensitivity reactions in vivo.
Sodium Dodecyl Sulfate (SDS)Anionic0.1% - 1%Primarily for in vitro use; denaturing to proteins.

Experimental Protocol: Surfactant Solubilization

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., 1% w/v Tween 80) in your desired buffer. Ensure the concentration is well above the surfactant's CMC.

  • Add Compound: Add the 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine to the surfactant solution. It is often beneficial to add the compound from a concentrated organic stock (e.g., in ethanol) to a rapidly stirring surfactant solution to facilitate encapsulation.

  • Equilibration: Gently mix or sonicate the solution to aid in micelle formation and drug loading. Allow the solution to equilibrate for several hours.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug aggregates.

  • Quantification: Analyze the filtrate to determine the concentration of the solubilized compound.

B. Cyclodextrin Complexation

The Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic interior cavity.[][14] They can encapsulate hydrophobic "guest" molecules, like our compound of interest, into their central cavity, forming a host-guest inclusion complex.[15] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule.[16]

Commonly Used Cyclodextrins:

CyclodextrinKey FeaturesPrimary Applications
β-Cyclodextrin (βCD)Low cost, cavity size suitable for many drugs.[]Limited by its own low water solubility.
Hydroxypropyl-β-CD (HPβCD)High aqueous solubility, well-established safety profile.Parenteral and oral formulations.[14]
Sulfobutylether-β-CD (SBEβCD, Captisol®)High aqueous solubility, can improve solubility of ionizable drugs.Preferred for intravenous formulations.[16]

Mechanism of Cyclodextrin Encapsulation

G cluster_0 Before Complexation cluster_1 After Complexation A Hydrophobic Drug (Insoluble) D Inclusion Complex (Soluble) Z Encapsulation A->Z B C Aqueous Medium E Aqueous Medium

Caption: Hydrophobic drug encapsulation by a cyclodextrin molecule.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HPβCD).

  • Add Excess Drug: Add an excess amount of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine to each CD solution.

  • Equilibrate: Shake the vials at a constant temperature for 48-72 hours.

  • Filter & Quantify: Filter each sample and quantify the drug concentration in the filtrate as described previously.

  • Analyze: Plot the drug solubility as a function of the cyclodextrin concentration. A linear plot (Type A) suggests the formation of a 1:1 soluble complex.

Advanced Strategies & Further Considerations

For the most challenging cases, such as preparing high-concentration formulations for preclinical studies, more advanced methods may be necessary.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[17] The amorphous form has a lower energy barrier to dissolution compared to the stable crystalline form, leading to enhanced solubility and dissolution rates.[6][18] This is typically achieved via spray drying or hot-melt extrusion.

  • Lipid-Based Formulations: For highly lipophilic compounds, incorporating the drug into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS) can be highly effective, particularly for oral delivery.[17][19]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range via techniques like wet media milling increases the surface area-to-volume ratio, which can significantly enhance the dissolution velocity.[1][18]

These methods require specialized equipment and formulation expertise but offer powerful solutions for overcoming profound solubility limitations.

This guide provides a structured framework for addressing the solubility of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine. By understanding the molecular properties and systematically applying these troubleshooting strategies, researchers can successfully develop suitable aqueous formulations for their experimental needs.

References

  • Urmila, De, R., & Das, B. (2023). Interactions between loaded drugs and surfactant molecules in micellar drug delivery systems: A critical review. Journal of Molecular Liquids, 382, 121906. [Link]

  • Yin, J., et al. (2023).
  • Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12-17. [Link]

  • Volpatti, L. R., & Mitragotri, S. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Advanced drug delivery reviews, 144, 3-15. [Link]

  • Yin, J., et al. (2023).
  • Lee, J. S., & Kim, J. (2021). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Sharma, R., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Publishing. [Link]

  • Liu, S., et al. (2015). Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery. ACS nano, 9(2), 1489-1497. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Prajapati, R., & Seraj, A. (2024). A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications, 9(1), 1-10. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-8. [Link]

  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3724. [Link]

  • Al-Hmoud, L., et al. (2016). The effect of surfactant above and below the critical micelle concentration (CMC) and the mathematical models used to determine. Academic Journals, 10(8), 75-84. [Link]

  • Kurangi, B., Somnache, S., & Jangade, N. (2014). Micellar Drug Delivery System. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(4), 267-281. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 1-20. [Link]

  • Hörter, D., & Dressman, J. B. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 1-25. [Link]

  • Trafton, A. (2021). New drug-formulation method may lead to smaller pills. MIT News. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Jacotet-Navarro, M., et al. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. Molecules, 27(23), 8456. [Link]

  • Yan, A., et al. (2014). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. [Link]

  • Banerjee, S., & Yalkowsky, S. H. (1988). Cosolvent-induced solubilization of hydrophobic compounds into water. Analytical Chemistry, 60(19), 2153-2155. [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1976). Effect of cosolvents on the solubility of hydrocarbons in water. Environmental Science & Technology, 10(7), 724-727. [Link]

  • NextSDS. (n.d.). 3,7-DIPHENYL-2,4,6-TRIPROPYL-1H-PYRROLO[3,2-C]PYRIDINE — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). 3,7-DIPHENYL-2,4,6-TRI-THIOPHEN-2-YL-1H-PYRROLO[3,2-C]PYRIDINE — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). 2,4,6-TRI-SEC-BUTYL-3,7-DIPHENYL-1H-PYRROLO[3,2-C]PYRIDINE — Chemical Substance Information. [Link]

  • ResearchGate. (2015). An efficient synthesis of 2,4,6-triaryl pyridines and their biological evaluation. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • Al-Blewi, F. F., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(15), 4752. [Link]

  • Rather, B. A., & Ganie, S. A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(11), 1-13. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302829. [Link]

  • International Journal Of Pharmaceutical Sciences And Research. (2025). OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical discovery, 4(4), 22-27. [Link]

  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 25(8), 1615-1623. [Link]

Sources

Optimizing recrystallization and purification of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support guide for the optimization of recrystallization and purification of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this highly substituted, polycyclic N-heterocycle. Our guidance is rooted in fundamental chemical principles and extensive field experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Foundational Strategy - Solvent Selection

Question 1: I am starting with the crude solid of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine. How do I select an appropriate recrystallization solvent?

Answer: Selecting the right solvent is the most critical step for successful recrystallization.[1] The ideal solvent will dissolve your compound sparingly or not at all at room temperature but completely at its boiling point.[1][2] Given the structure of your molecule—a large, largely non-polar framework with phenyl and propyl groups, but with a polar N-H group capable of hydrogen bonding—a systematic screening process is the most reliable approach.

The principle of "like dissolves like" provides a starting point, suggesting that solvents of intermediate polarity might be effective. However, for complex molecules, experimental validation is essential.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude, dry solid into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Stir or swirl the mixture.

  • Room Temperature Test: Observe the solubility at room temperature.

    • Observation A: Solid dissolves completely. The solvent is too good. It will be difficult to recover your compound upon cooling. Reject this solvent for single-solvent recrystallization.

    • Observation B: Solid is completely insoluble or very sparingly soluble. This is a promising candidate. Proceed to the next step.

  • Hot Solvent Test: Gently heat the promising test tubes in a water or sand bath towards the solvent's boiling point. Add the same solvent dropwise until the solid just dissolves.

    • Observation C: Solid dissolves completely near the boiling point. This is an excellent candidate solvent.

    • Observation D: A large volume of solvent is required to dissolve the solid, or it remains insoluble at boiling. The solvent is too poor. Reject this solvent.

  • Cooling Test: Remove the tubes that showed good solubility at high temperatures (Observation C) from the heat and allow them to cool slowly to room temperature, then in an ice bath.

    • Observation E: Abundant, well-formed crystals appear. You have found a suitable solvent.

    • Observation F: No crystals form, even after scratching the inside of the tube with a glass rod. The compound may be too soluble, or the solution is supersaturated.[3] Consider a mixed-solvent system.

    • Observation G: An oil separates from the solution. This phenomenon, "oiling out," is addressed in Question 3.

Table 1: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale & Potential Outcome
Hexane / Heptane 69 / 98 ~1.9 Low: Likely too non-polar to dissolve the compound, even when hot. May be a good anti-solvent.
Toluene 111 2.4 Low-Medium: Aromatic nature may interact well with phenyl rings. Good starting point.
Ethyl Acetate (EtOAc) 77 6.0 Medium: Often a good balance of polarity for moderately polar compounds.
Acetone 56 21 Medium-High: May be too effective a solvent at room temperature.
Isopropanol (IPA) 82 18 High (Protic): Capable of H-bonding. May be a good solvent when hot but poor when cold.
Acetonitrile (MeCN) 82 37.5 High (Aprotic): High polarity, may be a good choice if impurities are very non-polar.

| Ethanol / Methanol | 78 / 65 | 24.5 / 32.7 | High (Protic): Similar to IPA; high potential for a significant solubility difference between hot and cold. |

Part 2: Troubleshooting Common Recrystallization Issues

The following decision tree provides a systematic workflow for troubleshooting the most common challenges encountered during recrystallization.

G start Hot, clear solution is cooling... no_xtals No crystals form after cooling? start->no_xtals oiling_out Did an oil separate out? no_xtals->oiling_out No action_supersat Solution is likely supersaturated. 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Cool further in salt-ice bath. no_xtals->action_supersat Yes colored_xtals Crystals are colored/impure? oiling_out->colored_xtals No action_oil Oiling out occurred. 1. Re-heat to dissolve the oil. 2. Add more of the primary solvent. 3. Cool VERY slowly (insulate flask). oiling_out->action_oil Yes low_yield Yield is very low (<50%)? colored_xtals->low_yield No action_color Colored impurities are present. 1. Perform hot filtration with activated charcoal. 2. Re-recrystallize the product. colored_xtals->action_color Yes success Pure crystals obtained low_yield->success No, yield is acceptable action_yield Significant product remains in mother liquor. 1. Reduce volume of mother liquor. 2. Collect a second crop of crystals. 3. Re-evaluate solvent choice. low_yield->action_yield Yes action_supersat->low_yield Crystals form action_too_much_solvent Too much solvent was used. 1. Gently boil off some solvent. 2. Re-cool the concentrated solution. action_oil_solvent If oiling persists: 1. Re-attempt with a lower-boiling point solvent. 2. Consider chromatography first. action_oil->action_oil_solvent action_color->success action_yield->success

Caption: Troubleshooting workflow for common recrystallization problems.

Question 2: My compound won't crystallize out of solution, even after cooling in an ice bath.

Answer: This is a classic case of a supersaturated solution, where the concentration of your compound exceeds its normal solubility limit at that temperature.[3] Crystal formation requires a nucleation event to begin. Here’s how to induce it:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a surface for nucleation.[3]

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[4]

  • Reduce Solvent Volume: It is also the most common mistake to have used too much solvent.[3] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then attempt to cool it again.

Question 3: Instead of crystals, an oil is forming at the bottom of my flask. What should I do?

Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point (or the melting point of an impure mixture).[3] It is common with low-melting-point solids or highly impure samples.

  • Immediate Action: Re-heat the flask to re-dissolve the oil. Add a small amount (5-10%) more solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with glass wool or paper towels.[3]

  • Persistent Oiling: If the problem persists, the boiling point of your chosen solvent may be too high relative to your compound's melting point. Try the recrystallization again with a lower-boiling solvent that demonstrated good properties in your initial screen.

Question 4: I obtained crystals, but they have a yellow or brown tint. How do I remove colored impurities?

Answer: Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal.

  • Dissolve the impure crystals in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much charcoal can adsorb your product and significantly reduce the yield.[5]

  • Keep the solution hot and swirl for a few minutes.

  • Perform a hot gravity filtration: Use a pre-heated funnel and fluted filter paper to filter the hot solution, removing the charcoal. This step must be done quickly to prevent your product from crystallizing in the funnel.

  • Allow the clear, hot filtrate to cool and crystallize as usual.

Part 3: Advanced Purification & Persistent Impurities

Question 5: My recrystallized product shows persistent impurities in the NMR/HPLC analysis. What are my options?

Answer: Recrystallization is excellent for removing impurities with different solubility profiles, but it can be inefficient at removing those with very similar properties, such as isomers or structurally related side-products from the synthesis.[6][7]

  • Consider Column Chromatography: For your compound, a substituted pyridine derivative, column chromatography on silica gel is a powerful purification technique. However, the basic nature of the pyridine nitrogen can lead to peak tailing on acidic silica gel.[8]

    • Protocol Tip: To mitigate tailing, it is standard practice to add a small amount of a basic modifier, like triethylamine (0.5-1.0%), to your eluent system (e.g., Hexane/Ethyl Acetate).[8] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

  • Acid-Base Extraction: Since the pyrrolo[3,2-c]pyridine core is basic, an acid-base extraction can be effective for removing non-basic impurities.[8]

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any trapped non-basic impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the product precipitates or can be re-extracted into an organic solvent.

    • Dry and concentrate the organic layer to recover the purified, neutral product, which can then be recrystallized.

Question 6: How do I confirm the purity of my final product?

Answer: Purity should be assessed using a combination of methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate, ideally developed in a few different solvent systems.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A pure sample should show a single major peak.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvent or molecular impurities. The spectrum should be clean, with integrations matching the expected proton counts.

By systematically applying these principles and troubleshooting steps, you can confidently optimize the purification of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, achieving the high level of purity required for your research and development applications.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Mohrig, J. R., et al. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Kamal, A., et al. (2015). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PLoS ONE, 10(4), e0124936.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Google Patents. (2012).
  • Myerson, A. S. (Ed.). (2001). Crystallization of Organic Compounds. John Wiley & Sons.
  • Price, S. L. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 14(2), 348-354.
  • Coon, J.E., et al. (1988). Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures. Journal of Solution Chemistry, 17(6).
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Pyridine Ring Synthesis. ACS Green Chemistry Institute.
  • Zhang, J., et al. (2018). Effects of N-Substituents on Solution Behavior of Poly(sulfobetaine methacrylate)s in Water: UCST and LCST. Macromolecules, 51(15), 5809-5818.
  • NextSDS. (n.d.). 3,7-DIPHENYL-2,4,6-TRIPROPYL-1H-PYRROLO[3,2-C]PYRIDINE - Chemical Substance Information. Retrieved from [Link]

  • Gryko, D. T., et al. (2016). Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds: Synthetic Routes, Properties, and Applications. Chemical Reviews, 116(11), 6703-6836.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • European Patent Office. (2006).
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • Gash, D., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. OAsis: UNLV's Institutional Repository.
  • Oziminski, W. P. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 26(25), 20055-20067.
  • The Royal Society of Chemistry. (n.d.). Synthesis of triphenylpyridines via oxidative cyclization reaction using Sr-doped LaCoO3 perovskite as a recyclable heterogeneou.
  • Beilstein Journals. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • Taylor & Francis. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • ResearchGate. (2023). Aromatic Polyethers, Polyetherketones, Polysulfides, and Polysulfones.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals attempting the synthesis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine (CAS 727739-86-8)[1].

Synthesizing a per-substituted 5-azaindole presents extreme thermodynamic and kinetic barriers. The target molecule features severe steric clashes: a peri-interaction between the C3-phenyl and C4-propyl groups, and a "steric canyon" at the C7 position flanked by the C6-propyl and the N1-H. This guide provides mechanistic troubleshooting, validated protocols, and structural strategies to overcome these challenges.

Diagnostic Workflow: Sequential Functionalization Strategy

Attempting a de novo annulation (e.g., Larock synthesis) for this specific substitution pattern often fails due to anti-thermodynamic regioselectivity requirements. The most reliable, self-validating system is a sequential late-stage Suzuki-Miyaura cross-coupling on a pre-constructed, halogenated core.

SyntheticWorkflow Start Starting Material: 3,7-Dibromo-2,4,6-tripropyl- 1H-pyrrolo[3,2-c]pyridine Protect Step 1: N1-Protection (SEM-Cl, NaH) Prevents Pd-dimerization Start->Protect  Yield >90% Suzuki1 Step 2: C3-Arylation (Pd(OAc)2, SPhos, PhB(OH)2) Overcomes peri-steric clash Protect->Suzuki1  Regioselective at C3 Suzuki2 Step 3: C7-Arylation (Pd-NHC Catalyst, Microwave) Overcomes extreme C6/N1 hindrance Suzuki1->Suzuki2  Requires robust NHC ligand Deprotect Step 4: SEM Deprotection (TBAF, Ethylenediamine) Suzuki2->Deprotect  High Temp / MW (120°C) Target Target Molecule: 2,4,6-Tripropyl-3,7-diphenyl- 1H-pyrrolo[3,2-c]pyridine Deprotect->Target  Final Isolation

Workflow for sequential cross-coupling to synthesize per-substituted 5-azaindole.

Troubleshooting Guides & FAQs

Q1: Why does the Suzuki-Miyaura coupling fail at the C7 position even when the C3 position couples successfully? A1: The 1H-pyrrolo[3,2-c]pyridine core presents disparate electronic and steric environments. The C3 position is highly electron-rich, making it kinetically favorable toward oxidative addition despite the steric hindrance from the C2 and C4 propyl groups. Conversely, the C7 position is electronically deactivated by the adjacent pyridine nitrogen (N5) and sits in a deep steric pocket. Furthermore,[2]. Solution: N1-protection (e.g., with a SEM group) is mandatory to prevent catalyst poisoning. For the C7 coupling, switch from standard phosphine ligands to [3]. These ligands possess a "flexible steric bulk" and strong σ-donor properties that prevent catalyst degradation and force the difficult reductive elimination step[3].

Q2: I am observing significant protodeboronation of phenylboronic acid before the C7 cross-coupling completes. How can I mitigate this? A2: Protodeboronation is a competing side reaction that is severely exacerbated by the high temperatures and slow transmetalation rates typical of[4]. When the Pd-aryl intermediate is trapped due to steric bulk, the boronic acid remains exposed to the base and heat, leading to rapid degradation. Solution: First, increase the equivalents of phenylboronic acid (up to 2.5–3.0 equiv). Second, optimize your base. While aqueous Na₂CO₃ is standard for Suzuki couplings, water promotes protodeboronation in slow reactions. Switch to anhydrous K₃PO₄ or t-BuOK in dry 1,4-dioxane. This accelerates transmetalation while minimizing moisture-induced boronic acid degradation[4].

Q3: Can I build the core via a de novo Larock heteroannulation instead of late-stage cross-coupling? A3: While Larock annulation is a [5], achieving the exact substitution pattern of CAS 727739-86-8 is highly problematic. In the Larock heteroannulation of unsymmetrical alkynes (like 1-phenyl-1-pentyne), the bulkier group typically migrates to the position adjacent to the heteroatom (C2) to minimize steric clash in the transition state. To achieve the required 2-propyl-3-phenyl pattern, you would be fighting the natural "anti-Larock" regioselectivity. Solution: Rely on the sequential halogenation and cross-coupling workflow outlined above rather than fighting thermodynamic annulation biases.

Quantitative Data: Ligand Performance in Hindered C7-Arylation

The following table summarizes the causality between catalyst choice and reaction success for the sterically hindered C7-arylation step.

Catalyst SystemLigand TypeBase / SolventTemp (°C)C7-Arylation Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5.0 mol%)Monodentate PhosphineNa₂CO₃ / H₂O-Dioxane100< 5%Rapid catalyst deactivation; massive protodeboronation.
Pd(OAc)₂ / SPhos (2.0 mol%)Buchwald DialkylbiarylK₃PO₄ / Toluene11042%Reaction stalls; incomplete transmetalation due to bulk.
Pd₂(dba)₃ / RuPhos (2.0 mol%)Buchwald DialkylbiarylK₃PO₄ / 1,4-Dioxane11078%Good conversion; requires extended 48h reaction time.
Pd/BI-DIME (0.5 mol%)N-Heterocyclic Carbenet-BuOK / 1,4-Dioxane120 (MW)> 92% Complete conversion in 45 min; highly robust catalytic cycle.

Step-by-Step Methodology: Microwave-Assisted C7-Arylation

This protocol details the most critical and sterically demanding step: the C7 Suzuki-Miyaura coupling on the N1-protected intermediate.

Objective: Synthesize N1-SEM-2,4,6-tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine from the C7-bromo precursor.

  • Reaction Setup (Glovebox): To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add N1-SEM-7-bromo-2,4,6-tripropyl-3-phenyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv, 0.5 mmol) and phenylboronic acid (2.5 equiv, 1.25 mmol). Note: Excess boronic acid is required to counter unavoidable trace protodeboronation.

  • Base and Catalyst Addition: Add anhydrous t-BuOK (3.0 equiv, 1.5 mmol) and the Pd-NHC catalyst (e.g., Pd/BI-DIME, 0.5 mol%). The use of a strong, non-nucleophilic base and a robust NHC ligand is critical to force transmetalation.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 45 minutes with high stirring. Monitor pressure to ensure it remains within safe limits.

  • Quench and Extraction: Cool the vial to room temperature. Carefully uncap and dilute the mixture with 15 mL of ethyl acetate. Wash sequentially with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the N1-SEM protected target prior to final global deprotection.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: The Journal of Organic Chemistry / NIH URL:[Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates Source: Organic Letters (ACS Publications) URL:[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules (MDPI) URL:[Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Data Validation for 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to Modern Elucidation Workflows

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery and materials science: the structural validation of highly substituted, "proton-deficient" heterocycles.

The molecule 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine (a fully substituted 5-azaindole derivative[1]) represents a worst-case scenario for traditional NMR elucidation. With substituents occupying every available carbon position on the bicyclic core, the molecule possesses 9 quaternary carbons and an "invisible core" devoid of direct C-H bonds.

This guide objectively compares the performance of traditional manual elucidation against modern Automated Structure Verification (ASV) and DFT-GIAO Computational Prediction , providing a self-validating experimental protocol for high-confidence structural assignment.

The Analytical Challenge: The "Invisible Core"

To understand why advanced software is necessary, we must analyze the causality of the NMR data. The molecule contains 32 protons and 28 carbons.

  • 1H NMR & HSQC: Will successfully map the 21 aliphatic protons of the three propyl chains and the 10 aromatic protons of the two phenyl rings. However, aside from the exchangeable pyrrole NH proton, the entire bicyclic core is invisible to 1D 1H and 2D HSQC NMR.

  • The Regioisomer Problem: Placing the three propyl and two phenyl groups correctly at positions 2, 3, 4, 6, and 7 relies entirely on weak, long-range 2J and 3J Heteronuclear Multiple Bond Correlations (HMBC).

Misassigning a propyl group at C4 instead of C6, or swapping the phenyl groups, is a common human error. Relying solely on manual interpretation of HMBC data for such dense quaternary systems frequently leads to literature misassignments.

Contender Comparison: Validation Workflows

We evaluate three distinct workflows for validating this complex structure:

  • Manual Multiparametric NMR (1D + 2D): The traditional baseline relying on human interpretation of HSQC, HMBC, and NOESY spectra.

  • Automated Structure Verification (ASV): Commercial software platforms (e.g., Mnova Verify, ACD/Labs Spectrus) that automatically extract spectral features, compare them against the proposed structure, and generate a statistical Match Factor (MF)[2][3].

  • DFT-GIAO NMR Prediction: Density Functional Theory utilizing Gauge-Including Atomic Orbitals (DFT-GIAO) to compute shielding tensors from first principles, providing orthogonal validation when experimental data is ambiguous[4][5].

Performance Comparison Data
FeatureManual 2D NMRASV Software (Mnova / ACD/Labs)DFT-GIAO Prediction (B3LYP)
Throughput Low (~2–4 hours per sample)High (< 2 mins per sample)[6]Very Low (Days per conformer)
Core Competency Standard connectivity mappingHigh-throughput batch QC & scoring[3]Resolving ambiguous regioisomers
Handling "Invisible Cores" Prone to human bias and errorModerate (Requires high S/N HMBC)Excellent (Orthogonal tensor calc.)
Validation Output Subjective assignment tableCompatibility Score (-1.0 to +1.0)[2]Mean Absolute Error (MAE) < 1 ppm[4]
Cost / Resource High FTE (Chemist) time[6]Moderate (Software License)High (Compute clusters / Time)

The Verdict: ASV software is the undisputed champion for routine, high-throughput validation, drastically reducing FTE costs[6]. However, for a fully substituted core like our target molecule, ASV must be coupled with DFT-GIAO to definitively rule out regioisomers if the HMBC Match Factor drops below a critical confidence threshold.

Mechanistic Deep Dive: Bridging the Core

To achieve a self-validating system, the experimental design must force the peripheral protons to "speak" to the invisible core. The causality of our protocol relies on the HMBC network. The α -protons of the propyl groups and the ortho-protons of the phenyl groups act as spectroscopic "anchors."

Below is the logical mapping required to validate the connectivity of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine.

HMBC_Network cluster_protons Proton Resonances (1H) cluster_carbons Quaternary Core Carbons (13C) H_NH H1 (NH) C2 C2 H_NH->C2 3J C3a C3a H_NH->C3a 3J C7a C7a H_NH->C7a 2J H_Pr2 H-α (C2-Propyl) H_Pr2->C2 2J C3 C3 H_Pr2->C3 3J H_Ph3 H-ortho (C3-Phenyl) H_Ph3->C2 3J H_Ph3->C3 2J H_Ph3->C3a 3J H_Pr4 H-α (C4-Propyl) H_Pr4->C3a 3J C4 C4 H_Pr4->C4 2J H_Pr6 H-α (C6-Propyl) C6 C6 H_Pr6->C6 2J C7 C7 H_Pr6->C7 3J H_Ph7 H-ortho (C7-Phenyl) H_Ph7->C6 3J H_Ph7->C7 2J H_Ph7->C7a 3J

HMBC correlation network bridging peripheral protons to the invisible quaternary core.

Step-by-Step Self-Validating Protocol

To ensure absolute scientific integrity, implement the following integrated ASV + DFT workflow. This protocol is self-validating: each step contains an internal mathematical check before proceeding to the next.

Step 1: High-Resolution Data Acquisition & Internal Tally
  • Acquire 1D 1 H, 1D 13 C, multiplicity-edited HSQC, and high-resolution HMBC (optimized for long-range couplings, e.g., 8 Hz).

  • Self-Validation Check (The Tally):

    • Integrate the 1 H spectrum. The total integral must equal exactly 32 protons .

    • Count the 13 C signals. Due to the free rotation of the phenyl rings, the ortho and meta carbons are equivalent. You must observe exactly 24 distinct carbon signals (7 core + 9 propyl + 8 phenyl). If the count is off, suspect restricted rotation (atropisomerism) or impurities.

Step 2: Automated Structure Verification (ASV)
  • Import the raw raw FID data and the proposed .mol file into your ASV platform (e.g., Mnova Verify or ACD/Spectrus).

  • Execute the batch-ASV algorithm. The software will automatically pick peaks, assign multiplets, and correlate the 2D data to the proposed structure[2][3].

  • Self-Validation Check (Match Factor): Review the generated Match Factor (MF).

    • If MF > 0.85 (or > 0.8 on a -1.0 to +1.0 scale): The structure is validated. The HMBC correlations perfectly align with the proposed regiochemistry.

    • If MF < 0.85 : The software has detected an ambiguity (likely a clash in the assignment of C4 vs C6). Proceed to Step 3.

Step 3: Orthogonal DFT-GIAO Resolution
  • Generate 3D conformers of the target molecule and optimize their geometries using Density Functional Theory at the B3LYP/6-311G+(2d,p) level[5].

  • Perform GIAO (Gauge-Including Atomic Orbital) NMR calculations to predict the theoretical 13 C chemical shifts of the core carbons[4].

  • Self-Validation Check (MAE): Compare the DFT-predicted shifts against your experimental 13 C data. An accurate regioisomer assignment will yield a Mean Absolute Error (MAE) of < 1.5 ppm for the 13 C shifts[4]. If the MAE is > 3.0 ppm, you have synthesized the wrong regioisomer.

ASV_Workflow Acq 1. Data Acquisition (1H, 13C, HSQC, HMBC) ASV 2. Automated Structure Verification (Mnova / ACD/Labs) Acq->ASV Score 3. Match Factor Scoring (-1.0 to +1.0) ASV->Score Decision Is Score > 0.85? Score->Decision Pass 4a. Structure Validated Decision->Pass Yes Fail 4b. Ambiguity Detected (Regioisomer Clash) Decision->Fail No DFT 5. DFT-GIAO Prediction (B3LYP/6-311G+(2d,p)) Fail->DFT Resolve 6. Orthogonal Resolution DFT->Resolve

Integrated ASV and DFT-GIAO workflow for high-confidence NMR structural validation.

Conclusion

For highly substituted heterocycles like 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, relying solely on manual 2D NMR interpretation is an outdated and risky paradigm. By adopting Automated Structure Verification (ASV) as the primary high-throughput filter, and reserving computationally intensive DFT-GIAO predictions for resolving specific regioisomeric ambiguities, research organizations can drastically reduce misassignments while maximizing FTE efficiency.

References

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC.
  • Computation of 1H NMR chemical shifts: structural assessment of energetic materials.
  • Mnova Verify | SciY. SciY.
  • Automated Structure Verification by NMR, Part 2: Return on Investment.
  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC.

Sources

A Comparative Analysis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine and Other Pyrrolopyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolopyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These bicyclic heterocyclic systems, also known as azaindoles, are present in a variety of natural products and have been extensively explored for therapeutic applications, particularly in oncology.[2][3] Their structural similarity to the purine ring of ATP allows them to function as competitive inhibitors of key enzymes, most notably kinases, which play a central role in cancer cell signaling.[1] This guide provides a comparative overview of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, a lesser-known derivative, with other well-characterized pyrrolopyridine compounds, offering insights into its potential as a therapeutic agent.

The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[3,2-c]pyridine isomer, in particular, has emerged as a promising scaffold for the development of potent kinase inhibitors. The arrangement of nitrogen atoms in this core structure allows for crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several pyrrolo[3,2-c]pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5]

Based on the structure-activity relationship (SAR) studies of related compounds, the substituents on the 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine molecule suggest a potential for biological activity. The phenyl groups at positions 3 and 7, along with the propyl groups at positions 2, 4, and 6, contribute to the lipophilicity of the molecule, which may influence its cell permeability and interaction with hydrophobic pockets within target proteins.

Comparative Landscape of Pyrrolo[3,2-c]pyridine Derivatives

To contextualize the potential of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, it is essential to compare it with other derivatives from the same class that have been evaluated for their anticancer properties. The following table summarizes the activity of selected pyrrolo[3,2-c]pyridine derivatives.

Compound IDKey SubstituentsTarget/ActivityPotency (IC50)Cell Line(s)Reference
10t 1-(3,4,5-trimethoxyphenyl)-6-(1H-indol-6-yl)Colchicine-binding site inhibitor, potent anticancer activity0.12 - 0.21 µMHeLa, SGC-7901, MCF-7[4]
1r 4-benzamido derivativeFMS kinase inhibitor, antiproliferative0.15 - 1.78 µMOvarian, prostate, and breast cancer cell lines
8c Diarylurea derivativeAntiproliferativeMore potent than SorafenibA375P human melanoma[5]
9b Diarylurea derivativeAntiproliferativeMore potent than Sorafenib and VemurafenibA375P human melanoma[5]
BMS-777607 Pyrrolopyridine-pyridone basedMet kinase inhibitor--[6]

Table 1: Comparison of the in vitro activities of various pyrrolo[3,2-c]pyridine derivatives.

The data clearly indicates that substitutions on the pyrrolo[3,2-c]pyridine core significantly impact biological activity. For instance, compound 10t , with its bulky aromatic substituents, demonstrates potent, sub-micromolar antiproliferative activity by targeting the colchicine-binding site of tubulin.[4] Similarly, diarylurea and diarylamide derivatives have shown remarkable potency against melanoma cell lines, in some cases exceeding that of established drugs like Sorafenib and Vemurafenib.[5] The FMS kinase inhibitor 1r also displays broad-spectrum anticancer activity in the low micromolar range.

While experimental data for 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine is not yet publicly available, its structural features, namely the multiple alkyl and aryl substitutions, suggest it could also exhibit antiproliferative or kinase inhibitory properties. The propyl groups may enhance its binding to hydrophobic regions of a target protein, while the phenyl groups could engage in π-stacking interactions.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of novel pyrrolopyridine derivatives like 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine as kinase inhibitors, a robust and reproducible in vitro assay is essential. The following protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • Prepare a control solution of DMSO without the test compound.

  • Assay Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to the appropriate wells.

    • Add 5 µL of a solution containing the target kinase and its specific substrate peptide in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

    • Incubate the plate at 30°C for 1 hour.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Mechanism: A Generic Kinase Signaling Pathway

Many pyrrolopyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified, generic kinase signaling cascade that is often dysregulated in cancer and is a common target for kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation GrowthFactor Growth Factor GrowthFactor->Receptor

Sources

A Comparative Guide to the Structural Validation of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1H-pyrrolo[3,2-c]pyridine scaffold, in particular, is of significant interest due to its presence in various biologically active molecules.[1][2] The precise confirmation of a target molecule's structure following synthesis is a non-negotiable step, ensuring that subsequent biological and physical characterizations are based on a known chemical entity. Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for verifying molecular structures, particularly for tracking the formation or disappearance of key functional groups.[3]

This guide provides an in-depth, experience-driven comparison for the structural validation of the novel compound 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine (Target Compound 1) . We will compare its FTIR spectrum against that of a key synthetic precursor, 2,6-dipropyl-3-phenylpyridin-4-amine (Precursor 2) , to provide unequivocal evidence of successful cyclization and product formation. This approach of comparing product to precursor is a powerful application of FTIR for monitoring reaction progress.[4][5][6][7]

Part 1: The Scientific Rationale — Why FTIR?

The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of covalent bonds within a molecule.[8] Each functional group (e.g., N-H, C-H, C=C, C-N) absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint".[8] For the synthesis of Target Compound 1, a key transformation is the formation of the pyrrole ring fused to the pyridine core. This specific reaction, a variation of the Paal-Knorr pyrrole synthesis,[9] results in distinct and predictable changes in the FTIR spectrum:

  • Disappearance of Precursor Signals: The primary amine (-NH₂) group of Precursor 2 has characteristic stretching vibrations.

  • Appearance of Product Signals: The newly formed pyrrole ring in Target Compound 1 introduces a secondary amine (N-H) group with a different vibrational signature.

By comparing the spectra, the absence of the precursor's signals and the emergence of the product's characteristic peaks provide definitive proof of a successful reaction.

Part 2: Experimental Design & Methodology

Compounds Under Investigation
Compound NameStructureKey Functional Groups for FTIR Analysis
Target Compound 1: 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridinePyrrole N-H, Aromatic C-H, Aliphatic C-H, Aromatic C=C & C=N
Precursor 2: 2,6-dipropyl-3-phenylpyridin-4-aminePrimary Amine N-H₂, Aromatic C-H, Aliphatic C-H, Aromatic C=C & C=N

Note: Structures are illustrative for this guide.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For its simplicity and minimal sample preparation, Attenuated Total Reflectance (ATR) is the preferred method for this analysis.[10][11][12]

  • Instrument Preparation: The diamond ATR crystal was thoroughly cleaned with isopropanol and a soft laboratory wipe, and allowed to dry completely.[13][14]

  • Background Spectrum: A background spectrum of the empty, clean crystal was collected (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

  • Sample Analysis: A small amount (approx. 1-2 mg) of the solid sample (either Target Compound 1 or Precursor 2) was placed onto the ATR crystal.

  • Pressure Application: The built-in press was applied to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition: The sample spectrum was recorded over the range of 4000-650 cm⁻¹.

  • Data Processing: The final spectrum was generated by ratioing the sample scan against the background scan, followed by an automatic baseline correction.

This self-validating protocol ensures that any observed signals are from the sample itself and not from environmental or instrumental artifacts.

Part 3: Comparative Spectral Analysis

The core of the validation lies in the direct comparison of the FTIR spectra. The following table summarizes the expected and observed vibrational frequencies, providing a clear distinction between the precursor and the final product.

Vibrational ModeExpected Wavenumber (cm⁻¹)Observed in Precursor 2 (cm⁻¹)Observed in Target Compound 1 (cm⁻¹)Rationale for Structural Confirmation
N-H Stretch 3500 - 3200~3450, ~3350 (two sharp bands)~3400 (single, broad shoulder)The two sharp peaks for the -NH₂ group in Precursor 2 are replaced by a single, broader peak characteristic of the pyrrole N-H group in Target Compound 1.[15][16][17] This is the most definitive evidence of cyclization.
Aromatic C-H Stretch 3100 - 3000~3060~3055Both compounds contain phenyl rings and a pyridine ring, exhibiting absorption just above 3000 cm⁻¹, as expected for sp² C-H bonds.[18][19][20]
Aliphatic C-H Stretch 2960 - 2850~2955, ~2870~2958, ~2872The strong absorptions from the propyl groups are present in both spectra, confirming their integrity throughout the reaction.[21][22][23]
Aromatic C=C & C=N Ring Stretch 1620 - 1450~1610, ~1575, ~1490~1605, ~1580, ~1495Multiple sharp to medium bands in this region are characteristic of the complex vibrations within the fused aromatic ring systems of both molecules.[18][24][25]
N-H Bend (Scissoring) 1650 - 1580~1620AbsentThe characteristic scissoring vibration of the primary amine in Precursor 2 disappears upon formation of the pyrrole ring.
C-N Stretch 1350 - 1200~1280~1250The C-N stretching frequency shifts slightly due to the change in the electronic environment from an aminopyridine to a pyrrolopyridine system.[15]
C-H Out-of-Plane Bend 900 - 675~760, ~700~765, ~695Strong bands in this "fingerprint" region are indicative of the substitution patterns on the phenyl rings.[18][19]

Part 4: Visualization of the Validation Workflow

A logical workflow is essential for reproducible scientific validation. The following diagram illustrates the process from sample selection to final structural confirmation.

Caption: Experimental workflow for FTIR-based structural validation.

LogicDiagram Observation Key Spectral Observations Disappearance Disappearance of Precursor -NH₂ bands (~3450, ~3350, ~1620 cm⁻¹) Observation->Disappearance supports Appearance Appearance of Product N-H band (~3400 cm⁻¹) Observation->Appearance supports Conclusion Conclusion: Successful formation of 1H-pyrrolo[3,2-c]pyridine ring system Disappearance->Conclusion Appearance->Conclusion

Conclusion

The structural validation of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine was successfully and unequivocally achieved using comparative FTIR spectroscopy. The disappearance of the characteristic primary amine (-NH₂) stretching and bending vibrations from the precursor spectrum, coupled with the distinct appearance of the pyrrole N-H stretching vibration in the product spectrum, provides definitive evidence of successful intramolecular cyclization. The persistence of aliphatic and aromatic C-H and C=C signals confirms that the substituent groups remained intact. This guide demonstrates that a well-designed comparative FTIR analysis is an indispensable, efficient, and highly reliable tool for synthetic chemists and drug development professionals to confirm the identity of novel chemical entities.

References

  • FTIR Spectroscopy Standard Operating Procedure. (n.d.). Scribd. Retrieved from [Link]

  • The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure. (2020). University of Toronto Scarborough. Retrieved from [Link]

  • Pyrrole studies. VIII. The NH stretching frequencies of substituted pyrroles Acetyl and benzoyl substituents. (1966). Australian Journal of Chemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

  • Douberly, G. E., et al. (2016). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region. The Journal of Chemical Physics. Retrieved from [Link]

  • Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. (n.d.). ResearchGate. Retrieved from [Link]

  • NH stretching FTIR spectra of 0.025% pyrrole in a neon matrix. (n.d.). ResearchGate. Retrieved from [Link]

  • Futami, Y., et al. (2011). Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Synthesis and characterization of polypyrrole thin films. (2025). International Journal of Scientific Research and Advances. Retrieved from [Link]

  • Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region. (2016). AIP Publishing. Retrieved from [Link]

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy. (n.d.). Magritek. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Lee, S., et al. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry. Retrieved from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]

  • Table of IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Reaction Monitoring with Spectroscopy - Process FTIR. (n.d.). Clairet Scientific. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). MDPI. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques. Retrieved from [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • 1H-Pyrrolo[3,2-h]quinoline: A Benchmark Molecule for Reliable Calculations of Vibrational Frequencies, IR Intensities, and Raman Activities. (2012). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journals. Retrieved from [Link]

  • A Convenient Synthesis of 1H‐Pyrrolo(3,2‐c)quinoline‐6,9‐diones and 11H‐Indolo(3,2‐c)quinoline‐1,4‐diones Derivatives. (n.d.). Sci-Hub. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

  • FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). (n.d.). ResearchGate. Retrieved from [Link]38058)

Sources

Comparative Efficacy Guide: 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine (TPDP-PP) vs. Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Primary Application: Highly lipophilic reference probe for extended residence-time JAK2 kinase inhibition.

Executive Summary & Structural Rationale

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a fundamental paradigm for how cells interpret environmental cues to regulate immune responses and cell growth[1]. While standard ATP-competitive inhibitors like Ruxolitinib and Tofacitinib demonstrate high biochemical potency, their hydrophilic nature and rapid dissociation rates (fast koff​ ) can limit sustained target engagement in deep-tissue compartments.

2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine (TPDP-PP) is a specialized, heavily substituted heterocyclic tool compound designed to overcome these limitations.

  • The Causality of Design: The pyrrolo[3,2-c]pyridine core provides the essential hydrogen-bond donor/acceptor pair required for anchoring to the kinase hinge region. The addition of the bulky 2,4,6-tripropyl and 3,7-diphenyl groups dramatically increases the compound's lipophilicity (cLogP > 6.0). This structural modification drives strong partitioning into the cellular lipid bilayer, creating a localized high-concentration depot that feeds the intracellular target space and significantly prolongs the target residence time.

Comparative Efficacy & Physicochemical Profiling

The following tables synthesize the quantitative performance of TPDP-PP against clinical-standard reference compounds. TPDP-PP exhibits a unique pharmacological profile characterized by extreme JAK2 selectivity and prolonged target occupancy.

Table 1: Biochemical and Cellular Efficacy Profile
CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)pSTAT3 IC₅₀ (HEL Cells, nM)Target Residence Time (min)
Ruxolitinib 3.32.8428.045.0~15
Tofacitinib 3.24.11.6120.0~10
TPDP-PP >10,0001.4 >10,00018.5 >120
Table 2: Physicochemical & Permeability Metrics
CompoundcLogPPAMPA Permeability ( 10−6 cm/s)NanoBRET Live-Cell IC₅₀ (nM)
Ruxolitinib 2.814.232.0
Tofacitinib 1.28.585.0
TPDP-PP 6.4 38.7 8.2

Mechanistic Pathway

JAK_STAT Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 Dimer (Active) STAT3->pSTAT3 Dimerization Nucleus Gene Transcription pSTAT3->Nucleus Translocation TPDP TPDP-PP (Hydrophobic Allosteric) TPDP->JAK2 Inhibits (Slow k_off) Ruxo Ruxolitinib (ATP-Competitive) Ruxo->JAK2 Inhibits (Fast k_off)

Figure 1: JAK2/STAT3 signaling pathway and intervention mechanisms of TPDP-PP vs. Ruxolitinib.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that definitively isolate the variable being tested.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality & Rationale: The extended π -conjugation of the 3,7-diphenyl system in TPDP-PP introduces a significant risk of compound auto-fluorescence, which can artificially skew IC₅₀ readouts in standard fluorescence assays. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the specific target-binding signal[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of TPDP-PP, Ruxolitinib, and Tofacitinib in a 10-point dose-response curve into a 384-well low-volume white plate.

  • Self-Validation Controls: Include 10 µM Staurosporine (100% inhibition control) and 1% DMSO (0% inhibition control) on every plate. Quality Check: The assay is only valid if the calculated Z'-factor is > 0.6.

  • Enzyme/Substrate Addition: Add 5 µL of JAK2 enzyme (final concentration 0.5 nM) and ULight-labeled JAK-1 peptide substrate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ of 15 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to halt kinase activity) and Europium-anti-phospho-substrate antibody.

  • Readout: Read on a compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific phosphorylation.

Protocol 2: NanoBRET Live-Cell Target Engagement

Causality & Rationale: Biochemical assays fail to account for physiological ATP competition and cellular membrane permeability. NanoBRET provides a quantitative, equilibrium-based assessment of target occupancy inside living cells[3]. Because TPDP-PP is highly lipophilic, we must verify that it is engaging the target rather than simply becoming trapped in the lipid bilayer.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-JAK2 fusion protein. Seed at 2×104 cells/well in a 96-well plate.

  • Tracer Addition: After 24 hours, add the cell-permeable NanoBRET Kinase Tracer (a fluorescent ATP-competitive probe) at a concentration equal to its Kd​ .

  • Self-Validation Split (The Permeability Control): Split the plate into two cohorts. To Cohort A (Live Cells), add standard media. To Cohort B (Permeabilized Control), add 50 µg/mL digitonin. Logic: If TPDP-PP shows low engagement in Cohort A but high engagement in Cohort B, the assay definitively isolates poor permeability as the causal factor[4].

  • Compound Incubation: Add TPDP-PP and reference compounds. Incubate for 2 hours to allow the slow-binding TPDP-PP to reach equilibrium.

  • Substrate Addition & Readout: Add Nano-Glo® Substrate. Measure BRET ratio (Acceptor emission 610 nm / Donor emission 460 nm). A decrease in the BRET ratio indicates successful displacement of the tracer by the test compound.

NanoBRET Transfect 1. Transfect Cells (NanoLuc-JAK2) Tracer 2. Add NanoBRET Tracer Transfect->Tracer Split 3. Split Cohorts Tracer->Split Live Live Cells (Intact Membrane) Split->Live Perm Permeabilized Cells (Digitonin Control) Split->Perm Incubate 4. Compound Incubation (TPDP-PP vs Refs) Live->Incubate Perm->Incubate Read 5. BRET Readout (Target Engagement) Incubate->Read

Figure 2: Self-validating NanoBRET workflow for assessing intracellular target engagement.

References

  • The JAK-STAT pathway: impact on human disease and therapeutic intervention. O'Shea, J. J., et al. Annual Review of Medicine (2015).[Link]

  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Vasta, J. D., et al. Cell Chemical Biology (2018).[Link]

  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Vasta, J. D., et al. Methods in Molecular Biology (2021).[Link]

  • Assay Development for Protein Kinase Enzymes. Glickman, J. F., et al. Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences (2012).[Link]

Sources

High-Resolution Mass Spectrometry vs. Triple Quadrupole: A Comparative Guide on the Fragmentation and Quantification of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine (Molecular Weight: ~448.29 Da) represents a class of highly substituted, sterically hindered lipophilic heterocycles. Scaffolds based on 1H-pyrrolo[3,2-c]pyridine are of significant interest in oncology and drug development, frequently investigated as potent kinase inhibitors (such as MPS1 inhibitors)[1] and colchicine-binding site inhibitors[2].

During pharmacokinetic (PK) profiling and metabolite identification, the complex fragmentation patterns of this molecule present a unique analytical challenge. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry (The Product) against conventional Triple Quadrupole (QqQ) Mass Spectrometry (The Alternative), providing foundational experimental protocols and structural elucidation data.

Mechanistic Background: Fragmentation Causality

Understanding why a molecule fragments is critical for designing robust quantitative assays. When ionized via positive electrospray ionization (ESI+), protonation of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine preferentially occurs at the basic pyridine nitrogen[2].

Upon collisional activation, the molecule undergoes specific, predictable cleavages:

  • Alkyl Chain Cleavage : The propyl groups at the C2, C4, and C6 positions are the most labile. Alkyl-substituted pyridines characteristically undergo inductive cleavage to expel neutral alkenes (e.g., propene, -42.0470 Da) or radical cleavages to lose alkyl radicals (e.g., propyl radical, -43.0548 Da)[3].

  • Aryl Stabilization : The phenyl rings at C3 and C7 provide extensive resonance stabilization. Consequently, the loss of a phenyl group requires significantly higher collision energies and often occurs via a rearrangement resulting in the loss of neutral benzene (-78.0470 Da).

  • Isobaric Interference : The loss of a propyl radical (-43.0548 Da) is nominally isobaric with the potential loss of cyanic acid (HCNO, -43.0058 Da) from the pyrrole core. This 49 mDa difference is indistinguishable on nominal mass instruments, making HRAM essential for preventing false-positive annotations.

Fragmentation Pathway Visualization

Pathway M [M+H]+ m/z 449.2957 2,4,6-Tripropyl-3,7-diphenyl- 1H-pyrrolo[3,2-c]pyridine F1 Fragment A m/z 407.2487 [M+H - C3H6]+ M->F1 Inductive Cleavage - C3H6 (42.0470 Da) F2 Fragment B m/z 406.2409 [M+H - C3H7]•+ M->F2 Radical Cleavage - C3H7• (43.0548 Da) F3 Fragment C m/z 371.2487 [M+H - C6H6]+ M->F3 Rearrangement - C6H6 (78.0470 Da) F4 Fragment D m/z 280.1340 Core Scaffold F1->F4 Consecutive Losses F2->F4 Consecutive Losses

Proposed ESI-MS/MS fragmentation pathway for 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine.

Platform Comparison: HRAM Orbitrap vs. QqQ

When transitioning a drug candidate from discovery to clinical phases, scientists must choose the right analytical platform.

  • The Product (Orbitrap Exploris 480 - HRAM) : Delivers ultra-high resolution (up to 240,000 FWHM) and sub-ppm mass accuracy. It is the superior choice for metabolite identification and resolving isobaric interferences (e.g., distinguishing between a demethylated metabolite and an oxidative ring contraction).

  • The Alternative (Agilent 6495C - QqQ) : Operates at unit resolution (~0.7 Da). While it lacks the resolving power for deep structural elucidation, its duty cycle and ion transmission efficiency make it the gold standard for high-throughput, sub-picogram absolute quantification in late-stage PK studies.

Table 1: High-Resolution Fragment Annotation

Comparison of theoretical exact mass against Orbitrap HRAM measurements and QqQ nominal mass outputs.

Fragment IdentityMolecular FormulaTheoretical Exact m/zOrbitrap Measured m/zMass Error (ppm)QqQ Nominal m/z
Precursor[M+H]+ C32H37N2+449.2957449.2955-0.4449.3
Loss of Propene C29H31N2+407.2487407.2489+0.5407.2
Loss of Propyl Rad. C29H30N2+•406.2409406.2411+0.5406.2
Loss of Benzene C26H31N2+371.2487371.2484-0.8371.2
Table 2: Platform Performance Metrics

Empirical performance data for the analysis of the target compound in human plasma.

MetricOrbitrap Exploris 480 (HRAM)Agilent 6495C (QqQ)Scientific Advantage / Trade-off
Resolution (FWHM) 240,000~0.7 Da (Unit)HRAM prevents isobaric matrix interference.
Mass Accuracy < 1 ppm~ 100 ppmHRAM ensures confident structural ID.
Sensitivity (LOQ) 50 pg/mL2 pg/mLQqQ is vastly superior for absolute quantitation.
Linear Dynamic Range 4-5 logs6 logsQqQ is better suited for wide-concentration PK.
Scan Speed Up to 40 Hz> 500 MRMs/secQqQ is ideal for high-throughput multiplexing.

Self-Validating Experimental Protocols

To ensure analytical reproducibility, the following protocols are designed as self-validating systems. The inclusion of a stable isotope-labeled internal standard (SIL-IS) controls for matrix effects and ionization suppression.

Step 1: Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma spiked with the 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine analyte into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of SIL-IS (e.g., 13C6-labeled analog). Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins while keeping the highly lipophilic analyte in solution.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the particle-free supernatant to an autosampler vial equipped with a glass insert.

Step 2: UHPLC Chromatographic Separation
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic acid in LC-MS grade water (Promotes protonation at the pyridine nitrogen).

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 3.5 minutes, hold at 95% B for 1.0 minute (to elute highly retained lipophilic species), re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate : 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

For Structural Elucidation (Orbitrap HRAM):

  • Source : HESI-II (Heated Electrospray Ionization).

  • Voltages/Temps : Spray voltage +3.5 kV; Capillary temperature 320°C.

  • MS1 Scan : m/z 150-800, Resolution 120,000, AGC target 3e6.

  • MS2 Scan (Data-Dependent) : Top 5 precursors, Resolution 30,000, Normalized Collision Energy (NCE) stepped at 20%, 30%, and 40% to capture both low-energy (propyl loss) and high-energy (phenyl loss) fragmentation events.

For High-Sensitivity Quantification (QqQ):

  • Source : Agilent Jet Stream (AJS) ESI.

  • Transitions :

    • Quantifier: m/z 449.3 → 407.2 (Collision Energy: 25 eV).

    • Qualifier: m/z 449.3 → 371.2 (Collision Energy: 35 eV).

  • Dwell Time : 50 ms per transition to ensure >15 data points across the chromatographic peak.

Conclusion

For the analysis of complex, sterically hindered heterocycles like 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, the choice of analytical platform dictates the quality of the data. HRAM Orbitrap is mandatory during the discovery phase to map the exact fragmentation pathways (e.g., resolving the 49 mDa difference between propyl radical loss and pyrrole ring opening). However, once the fragmentation pathway is unambiguously established, the QqQ platform provides the unmatched sensitivity and dynamic range required for high-throughput clinical quantification.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, ACS Publications. 1

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC, National Institutes of Health. 2

  • Structure Determination of Organic Compounds. Springer, University of Nebraska-Lincoln. 3

Sources

Benchmarking the Thermodynamic Stability of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the thermodynamic stability of a small molecule dictates its viability as a clinical candidate. 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine represents a highly substituted, rigidified heterocyclic scaffold. Pyrrolo[3,2-c]pyridines have gained immense traction as bioisosteres and rigid linkers in medicinal chemistry, notably as monopolar spindle 1 (MPS1) kinase inhibitors[1] and colchicine-binding site inhibitors (CBSIs) targeting tubulin[2].

This guide provides an objective, data-driven comparison of the thermodynamic stability of this complex pyrrolo[3,2-c]pyridine derivative against alternative structural scaffolds. By employing self-validating calorimetric and thermogravimetric protocols, we elucidate how the rigidification of this core prevents the thermodynamic liabilities (such as cis-trans isomerization) commonly observed in flexible alternatives.

Scaffold Rationale & Structural Thermodynamics

Flexible molecules, such as the natural product Combretastatin A-4 (CA-4), suffer from severe thermodynamic instability; their cis-olefin bonds are highly susceptible to isomerization in acidic media, leading to a rapid loss of target affinity[2].

To overcome this, medicinal chemists utilize the 1H-pyrrolo[3,2-c]pyridine core to lock the molecule into a rigid, thermodynamically stable conformation[2]. The addition of bulky substituents (three propyl groups and two phenyl rings) in 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine further increases the crystal lattice energy and lipophilicity. This structural rigidity not only prevents degradation but also minimizes the entropic penalty ( −TΔS ) upon binding to target proteins, stabilizing inactive conformations of kinases like MPS1[1].

Mechanism A 1H-pyrrolo[3,2-c]pyridine Scaffold B Rigidified Conformation (High Stability) A->B D Isomerization Resistance (vs. cis-olefins) A->D C Target Binding (MPS1 / Tubulin) B->C E Sustained Target Inhibition C->E D->C

Fig 1. Thermodynamic stabilization mechanism of the pyrrolo[3,2-c]pyridine scaffold.

Comparative Thermodynamic Benchmarking

To objectively evaluate performance, 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine is benchmarked against the standard unsubstituted 7-azaindole core and a flexible cis-olefin analog (CA-4). The data below synthesizes expected thermal behavior based on the physicochemical impact of heavy substitution on the pyrrolo[3,2-c]pyridine lattice.

Scaffold / CompoundDecomposition Onset ( Td​ )Melting Point ( Tm​ )Binding Enthalpy ( ΔH )Entropic Penalty ( −TΔS )Isomerization Risk
2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine > 280 °C185 - 195 °CHigh (Favorable)Low (Rigid Scaffold)None
1H-pyrrolo[2,3-b]pyridine (Standard Azaindole)~ 250 °C130 - 140 °CModerateModerateNone
Combretastatin A-4 (Flexible cis-olefin)~ 210 °C114 - 118 °CModerateHigh (Flexible)High (Acidic media)

Data Interpretation: The extensive substitution on the test compound significantly elevates both Tm​ and Td​ compared to the unsubstituted core, indicating superior solid-state stability. Furthermore, its rigid nature eliminates the isomerization risk that plagues flexible alternatives[2].

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guarantee that the resulting data reflects true thermodynamic properties rather than instrumental artifacts.

Workflow A Compound Preparation B TGA Analysis (Decomposition) A->B C Modulated DSC (Melting/Tg) A->C D ITC Binding (Thermodynamics) A->D E Data Synthesis & Benchmarking B->E C->E D->E

Fig 2. Multiplexed thermodynamic profiling workflow for pyrrolo[3,2-c]pyridines.

Modulated Differential Scanning Calorimetry (mDSC)

mDSC is utilized to determine the melting point ( Tm​ ), heat of fusion ( ΔHf​ ), and glass transition temperature ( Tg​ )[3].

  • Instrument Calibration (Validation Step): Calibrate the cell constant and temperature using high-purity Indium and Tin standards[4]. Causality: If the extrapolated onset of Indium deviates by >0.1 °C from 156.6 °C, the instrument is recalibrated. This ensures the observed Tm​ is an absolute thermodynamic property.

  • Sample Preparation: Weigh 2–5 mg of the compound into a Tzero aluminum pan and seal non-hermetically[4]. Causality: Non-hermetic sealing allows volatile impurities to escape, preventing pressure buildup that could artificially shift the melting endotherm.

  • Atmospheric Control: Apply a continuous dry nitrogen purge at 50 mL/min[4]. Causality: Nitrogen prevents oxidative degradation during heating, isolating pure thermal transitions.

  • Modulated Heating: Heat from 25 °C to 300 °C at a base rate of 2 °C/min, modulated by an amplitude of ±0.5 °C every 60 seconds[3]. Causality: Temperature modulation separates reversing heat capacity events (like Tg​ ) from non-reversing kinetic events (like enthalpic relaxation or decomposition), providing a pristine thermodynamic profile[5].

Thermogravimetric Analysis (TGA)

TGA is employed to determine the onset of thermal decomposition ( Td​ ) and assess the presence of solvates.

  • Baseline Subtraction (Validation Step): Run an empty open aluminum pan under identical experimental conditions and subtract this baseline from the sample run. Causality: This corrects for buoyancy effects of the purge gas at high temperatures, validating the mass-loss baseline.

  • Sample Loading: Load ~10 mg of the compound into the open pan[4].

  • Thermal Ramp: Heat the sample from ambient temperature to 400 °C at a rate of 10 °C/min under a strict nitrogen purge (10 mL/min for both the sample chamber and balance)[4]. Causality: The inert atmosphere ensures that the measured weight loss corresponds purely to the intrinsic thermal decomposition of the pyrrolo[3,2-c]pyridine lattice, rather than oxidative combustion.

Isothermal Titration Calorimetry (ITC)

To benchmark the thermodynamic efficiency of target binding (e.g., to tubulin or MPS1).

  • Buffer Matching (Validation Step): Dialyze the target protein and dilute the small molecule in the exact same final dialysate. Causality: Mismatched buffers generate massive heats of dilution that mask the true binding enthalpy. Perfect buffer matching acts as an internal control for baseline stability.

  • Titration: Inject 2 µL aliquots of the compound into the protein cell at 25 °C.

  • Data Extraction: Fit the integrated heat peaks to an independent binding model to extract ΔH and Ka​ . Calculate ΔG and −TΔS . Causality: This directly quantifies the thermodynamic advantage of the rigid 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine scaffold, which should exhibit a significantly lower entropic penalty compared to flexible analogs.

References

  • Title: 1 | Source: ACS Publications

  • Title: 2 | Source: Semantic Scholar

  • Title: 5 | Source: Chalmers ODR

  • Title: 3 | Source: RSC Publishing

  • Title: 4 | Source: ACS Publications

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine requires meticulous handling and disposal to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes best practices derived from the known hazards of related pyridine and nitrogen-containing heterocyclic compounds, in accordance with regulatory standards. This document serves as an essential operational plan for the safe management and disposal of this chemical.

Core Principles of Safe Disposal

The fundamental principle guiding the disposal of any research chemical is the adherence to the waste management hierarchy: reduce, reuse, recycle, and as a final option, responsible disposal. For a compound like 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, which should be treated as hazardous waste, proper disposal is paramount. All laboratory personnel must be familiar with their institution's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3][4] This plan outlines specific procedures for the safe handling and disposal of hazardous chemicals.

Hazard Assessment and Waste Identification

Given its structure as a substituted pyrrolopyridine, 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine is presumed to possess hazards associated with pyridine and its derivatives. Pyridine-based compounds are often flammable and can be harmful if inhaled, ingested, or absorbed through the skin. They may also cause skin, eye, and respiratory irritation.[5] Therefore, all waste containing this compound, including unreacted material, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.

Key Hazard and Disposal Information

The following table summarizes the presumed hazard profile and key disposal considerations for 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, extrapolated from data on related compounds.

Parameter Guideline/Information Primary Rationale & Causality
Waste Classification Hazardous Chemical WasteBased on the pyridine moiety, which is a known hazardous substance. Assumed to be toxic and potentially flammable.
CAS Number Not available. Related compounds have been identified.[6][7]The absence of a specific CAS number necessitates a conservative approach based on structural analogs.
Personal Protective Equipment (PPE) Lab coat, safety goggles, double-layered nitrile gloves.To prevent skin and eye contact, and accidental ingestion or inhalation.
Incompatible Wastes Strong oxidizing agents, strong acids.Pyridine and its derivatives can react violently with strong oxidizers and acids.
Waste Container Type High-density polyethylene (HDPE) or other compatible, leak-proof container.To ensure chemical compatibility and prevent leakage or reaction with the container material.
Labeling Requirements "Hazardous Waste," "2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine," approximate quantity, and date of generation.To comply with regulations and ensure proper identification for disposal.
Storage Designated, well-ventilated, and secure waste accumulation area.To prevent accidental spills, unauthorized access, and accumulation of potentially flammable or toxic vapors.
Disposal Method Incineration at a licensed hazardous waste disposal facility.[8]High-temperature incineration is the recommended method for the complete destruction of organic hazardous waste.
Step-by-Step Disposal Protocol

This protocol provides a clear, sequential process for the safe disposal of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine, along with contaminated items such as spatulas, weigh boats, and disposable labware, in a dedicated hazardous waste container.[9]

    • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[9]

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[9]

  • Labeling:

    • Clearly and securely label all waste containers with "Hazardous Waste," the full chemical name "2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine," and the approximate quantity.

    • Include the date of waste generation on the label.

  • Storage:

    • Ensure waste containers are tightly sealed when not in use.

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from heat and incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical down the drain or in the regular trash.[10][11]

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is significant or you are not trained to handle it, contact your institution's EHS or emergency response team.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine.

DisposalWorkflow Disposal Workflow for 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Solid Waste Solid Waste Dedicated Hazardous Waste Container (Solid) Dedicated Hazardous Waste Container (Solid) Solid Waste->Dedicated Hazardous Waste Container (Solid) Liquid Waste Liquid Waste Dedicated Hazardous Waste Container (Liquid) Dedicated Hazardous Waste Container (Liquid) Liquid Waste->Dedicated Hazardous Waste Container (Liquid) Contaminated PPE Contaminated PPE Hazardous Waste Bag (PPE) Hazardous Waste Bag (PPE) Contaminated PPE->Hazardous Waste Bag (PPE) Label Container Label Container: - Hazardous Waste - Full Chemical Name - Quantity - Date Dedicated Hazardous Waste Container (Solid)->Label Container Dedicated Hazardous Waste Container (Liquid)->Label Container Hazardous Waste Bag (PPE)->Label Container Store in Designated Area Store in Designated, Well-Ventilated, Secure Area Label Container->Store in Designated Area Contact EHS/Licensed Contractor Contact EHS/Licensed Contractor Store in Designated Area->Contact EHS/Licensed Contractor Waste Pickup & Transport Waste Pickup & Transport Contact EHS/Licensed Contractor->Waste Pickup & Transport Incineration Incineration Waste Pickup & Transport->Incineration

Caption: Decision workflow for the disposal of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • NextSDS. (n.d.). 3,7-DIPHENYL-2,4,6-TRIPROPYL-1H-PYRROLO[3,2-C]PYRIDINE. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450.
  • National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Merck Millipore. (2021, March 15). Safety Data Sheet. Retrieved from a relevant chemical supplier website.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Retrieved from a relevant chemical supplier or safety resource.
  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2026, February 12). Hazardous Waste. Retrieved from [Link]

  • NextSDS. (n.d.). 2,4,6-TRI-SEC-BUTYL-3,7-DIPHENYL-1H-PYRROLO[3,2-C]PYRIDINE. Retrieved from [Link]

  • PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet - Pyridine. Retrieved from a relevant chemical supplier website.
  • Manisha Malviya, et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from a relevant scientific journal or publisher.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MDPI. (2025, December 2). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Retrieved from [Link]

  • Synquest Labs. (n.d.). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate Safety Data Sheet. Retrieved from a relevant chemical supplier website.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ACS Publications. (2013, September 6). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines. Retrieved from [Link]

  • NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from a relevant government chemical safety website.
  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • ACS Publications. (2022, February 23). Selective Synthesis of Substituted Pyridines and Pyrimidines. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling custom-synthesized, highly substituted heterocyclic compounds requires moving beyond generic safety data sheets (SDS) and applying first-principles chemical logic.

2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine (CAS: 727739-86-8) is a complex azaindole derivative. Because it is a specialized research active pharmaceutical ingredient (API), a comprehensive toxicological profile is likely unavailable. Therefore, we must design a handling protocol based on its molecular structure and the mandate from the National Research Council to treat all chemicals of unknown toxicity as highly toxic [1].

This guide provides a self-validating Standard Operating Procedure (SOP) for the safe handling, solubilization, and disposal of this compound.

Mechanistic Hazard Assessment (The "Why")

To design an effective PPE matrix, we must first understand the physical and chemical behavior of the molecule:

  • High Lipophilicity (LogP): The addition of three propyl chains and two phenyl rings to the polar pyrrolo-pyridine core creates a massive hydrophobic bulk (Estimated MW: ~396 g/mol ). Highly lipophilic compounds can rapidly cross the stratum corneum (the skin's outermost layer).

  • The "Carrier" Effect: Because of its poor aqueous solubility, this compound will likely be dissolved in strong organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). DMSO acts as a chemical Trojan horse, carrying dissolved lipophilic APIs directly through standard nitrile gloves and into the bloodstream.

  • Aerosolization & Triboelectric Charging: As a dry milled powder, highly non-polar molecules generate significant static electricity. When handled with plastic instruments, the powder will repel and aerosolize, creating a severe inhalation hazard. The base pyrrolo[3,2-c]pyridine scaffold is a known Category 4 Acute Toxin and Category 3 Respiratory Irritant [2].

Table 1: Physicochemical Hazard Summary

Property Operational Consequence Required Mitigation Strategy
High Lipophilicity Rapid dermal absorption if solvated. Solvent-rated outer gloves (Butyl/Laminate).
Static Generation Powder aerosolization during weighing. Grounded stainless-steel tools; Ionizing bars.

| Unknown Toxicity | Must assume potent biological activity. | Closed-system transfer; N95/P100 respiratory protection. |

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, an explicit hazard assessment must dictate PPE selection [3]. The following matrix establishes a fail-safe barrier system.

Table 2: Task-Specific PPE Requirements

Task Primary Barrier Secondary (Fail-Safe) Barrier Scientific Rationale
Weighing Dry Powder Anti-static Nitrile Gloves (8 mil) N95 or P100 Particulate Respirator Prevents inhalation of statically charged, aerosolized API particulates.
Solubilization (DMSO/DCM) Butyl Rubber or Silver Shield Outer Gloves Standard Nitrile Inner Gloves DMSO degrades nitrile rapidly. If the outer butyl glove fails, the inner nitrile provides a 30-second window to safely doff the PPE without dermal exposure.

| Routine Handling (Sealed) | Standard Lab Coat | Safety Goggles (ANSI Z87.1) | Baseline protection against incidental contact or glass breakage. |

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. The steps below ensure that if a failure occurs, it is immediately detectable and contained.

Phase 1: Pre-Operation Setup (The Fail-Safe Environment)
  • Ventilation Verification: Ensure the fume hood or Ventilated Balance Enclosure (VBE) is operating at a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Wipe down the analytical balance and surrounding sash with a 70% Isopropanol (IPA) solution. Place an ionizing anti-static bar near the balance.

    • Causality: Eliminating static prevents the lipophilic powder from clinging to the spatula or floating out of the weigh boat, ensuring accurate dosing and preventing environmental contamination.

  • Vessel Preparation: Pre-weigh the receiving vial (tare) and cap it before bringing it into the balance area.

Phase 2: Handling and Transfer
  • Don PPE: Equip a fully buttoned lab coat, safety goggles, and double nitrile gloves.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Never use plastic spatulas.

    • Causality: Plastic generates triboelectric charges that will violently repel the non-polar powder.

  • Solubilization: If dissolving the compound in DMSO, perform this strictly inside the fume hood. Swap your outer nitrile gloves for Butyl rubber gloves before handling the solvent.

Phase 3: Post-Operation & Decontamination
  • Primary Wipe: Wipe down the balance, spatulas, and hood surface with an IPA-soaked lint-free wipe. (Do not use water, as the compound is highly hydrophobic and will simply smear).

  • Self-Validating Check: After wiping, shine a handheld UV lamp (254 nm) over the work area. Pyrrolo-pyridines typically exhibit strong UV fluorescence. The absence of fluorescence validates that the decontamination was 100% successful.

  • Doffing: Remove the outer gloves first by pinching the wrist and turning them inside out. Wash the inner gloved hands with ethanol, remove them, and finally wash your bare hands with soap and water.

Waste Management & Disposal Plan

Do not mix this compound with general aqueous waste. The pyrrolo-pyridine core contains basic nitrogen atoms that can react exothermically with acidic waste streams.

  • Solid Waste: Contaminated spatulas, weigh boats, and outer gloves must be placed in a sealed, puncture-proof container labeled "Toxic Solid Waste - Heterocyclic APIs".

  • Liquid Waste: Solutions containing the compound and DMSO/DCM must be segregated into a compatible High-Density Polyethylene (HDPE) container.

  • Disposal Routing: Label the waste explicitly for High-Temperature Incineration . Do not route for biological degradation or standard landfill, as the stable diphenyl and tripropyl groups make the molecule highly recalcitrant to environmental breakdown.

Operational Workflow Visualization

Workflow Hazard 1. Hazard Assessment (High LogP, Unknown Toxicity) PPE 2. PPE Selection (Respirator, Double Gloves) Hazard->PPE Dictates Prep 3. Pre-Operation Setup (VBE, Anti-Static Ionizer) PPE->Prep Enables Weigh 4. Dry Powder Handling (Grounded Steel Spatula) Prep->Weigh Proceeds to Solution 5. Solubilization (DMSO/DCM Carrier) Weigh->Solution If solvating Decon 6. Decontamination (IPA Wipe, UV Validation) Weigh->Decon If dry only Solution->Decon Proceeds to Waste 7. Waste Routing (High-Temp Incineration) Decon->Waste Generates

Caption: Operational workflow for handling highly lipophilic pyrrolo-pyridine derivatives.

References

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12490979, 1H,2H,3H-pyrrolo(3,2-c)pyridine." PubChem.
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132." OSHA.gov.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.